molecular formula C7H6ClNO B8036196 alpha-Chlorobenzaldoxime

alpha-Chlorobenzaldoxime

Cat. No.: B8036196
M. Wt: 155.58 g/mol
InChI Key: GYHKODORJRRYBU-UHFFFAOYSA-N
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Description

Alpha-Chlorobenzaldoxime is a useful research compound. Its molecular formula is C7H6ClNO and its molecular weight is 155.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality alpha-Chlorobenzaldoxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Chlorobenzaldoxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHKODORJRRYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698-16-8
Record name alpha-chlorobenzaldoxime
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

alpha-Chlorobenzaldoxime CAS 698-16-8 chemical properties

Technical Monograph: -Chlorobenzaldoxime

CAS: 698-16-8 Synonyms: Benzohydroximoyl chloride;


12

Executive Summary


benzonitrile oxideisoxazolineisoxazole

Chemical Identity & Physical Properties[1][3][4][5][6]

PropertyValueNote
Molecular Formula C

H

ClNO
Molecular Weight 155.58 g/mol
Appearance White to pale yellow crystalsCommercial samples may appear as liquids if supercooled or impure.
Melting Point 48–52 °CSharp melting point indicates high purity.
Boiling Point ~275 °CWarning: Decomposes with toxic fumes (NO

, HCl).
Density 1.21 g/cm³
Solubility Soluble in Et

O, EtOH, CHCl

, DCM
Insoluble in water.
Stability Moisture SensitiveHydrolyzes slowly to benzohydroxamic acid; store at 2–8 °C.

Synthetic Pathway: Preparation from Benzaldoxime[7]

While

1
Protocol: Direct Chlorination

Reaction:

Methodology:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (subsurface), and a thermometer.

  • Solvent System: Suspend benzaldoxime (0.5 mol, ~60.5 g) in 8N HCl (390 mL) or dissolve in CHCl

    
     . The biphasic HCl system often yields cleaner precipitation.
    
  • Chlorination: Cool the mixture to 0–5 °C using an ice/salt bath.

  • Addition: Slowly bubble chlorine gas into the suspension.

    • Critical Control Point: Maintain temperature below 15 °C . Exotherms promote over-chlorination or oxidative decomposition.

    • Observation: The oxime initially turns green (nitroso intermediate) before precipitating as pale yellow crystals.

  • Workup: Once saturation is reached (excess Cl

    
     detected by starch-iodide paper), filter the solid rapidly.
    
  • Purification: Wash with cold water to remove acid. Recrystallize from petroleum ether if necessary.

  • Yield: Typical yields range from 80–85% .[3]

Mechanistic Utility: The 1,3-Dipolar Cycloaddition[8]

The core value of

benzonitrile oxide
Mechanism of Action[8][9][10][11]
  • Dehydrohalogenation: Treatment with a weak base (Triethylamine or Na

    
    CO
    
    
    ) eliminates HCl, generating the unstable 1,3-dipole, benzonitrile oxide.
  • Cycloaddition: The dipole reacts with a dipolarophile (alkene/alkyne) in a concerted [3+2] manner.

  • Regioselectivity: The reaction is highly regioselective, typically governed by steric and electronic factors (LUMO

    
     - HOMO
    
    
    interaction), favoring the 5-substituted isoxazole.
Pathway Visualization

The following diagram illustrates the transformation from the precursor to the final heterocycle, highlighting the critical dimerization side-reaction that must be suppressed.

ReactionMechanismReagentα-Chlorobenzaldoxime(Stable Precursor)DipoleBenzonitrile Oxide(Reactive 1,3-Dipole)Reagent->Dipole-HCl (Slow Addition)BaseBase (Et3N)Base->ReagentDimerFuroxan Dimer(Unwanted Side Product)Dipole->DimerHigh Conc.ProductIsoxazoline/Isoxazole(Target Scaffold)Dipole->Product[3+2] CycloadditionAlkeneDipolarophile(Alkene/Alkyne)Alkene->Product

Figure 1: Mechanistic pathway for the generation of benzonitrile oxide and subsequent trapping. Note the competition between productive cycloaddition and dimerization.

Experimental Workflow: Isoxazole Synthesis

To maximize yield and minimize dimerization (furoxan formation), the concentration of the free nitrile oxide must be kept low . This is achieved by the slow addition of the base to a mixture of the chloroxime and the dipolarophile.

Standard Operating Procedure (SOP)

Objective: Synthesis of 3-phenyl-5-substituted-isoxazoline.

  • Preparation: In a dry round-bottom flask under inert atmosphere (N

    
    ), dissolve dipolarophile (1.0 equiv)  and 
    
    
    -chlorobenzaldoxime (1.1 equiv)
    in anhydrous DCM or Ether .
  • Base Solution: Prepare a solution of Triethylamine (1.2 equiv) in a small volume of the reaction solvent.

  • Controlled Addition:

    • Cool the reaction mixture to 0 °C .

    • Add the base solution dropwise over 30–60 minutes via a syringe pump or addition funnel.

    • Reasoning: Slow addition ensures the transient nitrile oxide is consumed by the alkene faster than it can find another nitrile oxide molecule to dimerize.

  • Completion: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of chloroxime).

  • Workup: Wash with water (to remove Etngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    N·HCl salts), dry over MgSO
    
    
    , and concentrate.
  • Purification: Silica gel chromatography.

Workflow Diagram

ExperimentalWorkflowStartStart: Dissolve Reactants(Chloroxime + Alkene in DCM)CoolCool to 0°CStart->CoolAddBaseAdd Et3N Dropwise(Rate Limiting Step)Cool->AddBaseMonitorMonitor TLC(Disappearance of Chloroxime)AddBase->MonitorWorkupAqueous Wash(Remove Salts)Monitor->WorkupPurifyColumn ChromatographyWorkup->Purify

Figure 2: Step-by-step workflow for suppressing dimerization during isoxazole synthesis.

Safety & Handling (SDS Summary)

Signal Word: WARNING

  • Hazards:

    • H315: Causes skin irritation.[1][4][5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[4][5]

    • Sensitizer: Potential to cause allergic skin reactions upon repeated exposure.

  • Storage:

    • Store at 2–8 °C .

    • Keep container tightly closed to prevent hydrolysis (release of HCl).

  • Disposal:

    • Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle Cl/NO

      
       emissions).
      

References

  • Physical Properties & Safety: National Center for Biotechnology Information. (2025).[1][5][3][6][7] PubChem Compound Summary for CID 5706359, alpha-Chlorobenzaldoxime. Retrieved from [Link]

  • Synthesis Protocol: PrepChem. (n.d.). Preparation of alpha-Chlorobenzaldoxime. Retrieved from [Link]

  • Reaction Mechanism: Mendelsohn, B. A., et al. (2009).[8] Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Organic Letters. Retrieved from [Link]

  • Isoxazole Applications: Organic Chemistry Portal.[9] (n.d.). Synthesis of Isoxazoles. Retrieved from [Link]

  • Cycloaddition Theory: Singh, D., et al. (2008). 1,3-Dipolar Cycloaddition Reaction of Benzonitrile Oxide. Asian Journal of Chemistry. Retrieved from [Link]

-Chlorobenzaldoxime: Structural Characterization, Synthesis, and Application as a 1,3-Dipole Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Topic:


-Chlorobenzaldoxime (Benzohydroximoyl Chloride)
Content Type:  In-depth Technical Guide
Audience:  Researchers, Scientists, and Drug Development Professionals

Executive Summary


-Chlorobenzaldoxime (Benzohydroximoyl chloride) is a critical transient intermediate in organic synthesis, serving primarily as the precursor to benzonitrile oxide. Its utility lies in the in situ generation of 1,3-dipoles for Huisgen cycloadditions, facilitating the construction of isoxazoles and isoxazolines—scaffolds ubiquitous in modern agrochemicals and pharmaceuticals. This guide provides a definitive technical analysis of its physicochemical properties, a validated "green" synthetic protocol using N-chlorosuccinimide (NCS), and a rigorous safety framework for handling this potent skin irritant.

Part 1: Structural Characterization & Physicochemical Properties

The designation "alpha" refers to the chlorination of the benzylic carbon (the oxime carbon), distinguishing it from ring-chlorinated isomers (e.g., 2-chlorobenzaldoxime). The compound exists as a stable solid but is prone to dehydrochlorination under basic conditions or thermal stress.

Table 1: Physicochemical Profile[1]
PropertyValueNotes
IUPAC Name (Z)-N-Hydroxybenzimidoyl chlorideZ-isomer is the thermodynamic product.
Common Names

-Chlorobenzaldoxime; Benzohydroximoyl chloride
CAS Registry 698-16-8 Distinct from Benzaldoxime (932-90-1).
Molecular Formula

Molecular Weight 155.58 g/mol Exact Mass: 155.0138
Melting Point 48–52 °CCrystalline solid (colorless to pale yellow).
Solubility Soluble in

,

, EtOAc, DMF
Poorly soluble in water; hydrolyzes slowly.
Reactivity Class 1,3-Dipole PrecursorGenerates Benzonitrile Oxide upon treatment with base.
Structural Analysis

The core reactivity stems from the imidoyl chloride functionality (


). The chlorine atom provides a leaving group capability, while the oxime proton is acidic (

). This "push-pull" electronic arrangement makes the molecule a "masked" dipole.
  • Isomerism: While theoretically capable of E/Z isomerism, the Z (syn) form—where the hydroxyl group and the chlorine are on the same side of the C=N bond—is generally stabilized by an intramolecular hydrogen bond, though steric factors often favor the E (anti) form in crystal structures. For synthetic purposes, the isomer ratio is inconsequential as both converge to the linear nitrile oxide intermediate.

Part 2: Synthetic Pathways & Mechanistic Insight

Historically, synthesis involved direct chlorination with chlorine gas (


). However, this method is hazardous and difficult to scale without specialized ventilation. The modern, preferred laboratory standard utilizes N-Chlorosuccinimide (NCS)  in dimethylformamide (DMF).
Comparative Methodology
  • Method A (Classical): Benzaldoxime +

    
    
    
    
    
    Product +
    
    
    .
    • Drawbacks: Requires handling toxic gas; exothermic runaway risk; over-chlorination.

  • Method B (Recommended): Benzaldoxime + NCS

    
     Product + Succinimide.
    
    • Advantages: Stoichiometric control; bench-stable solid reagents; mild conditions.

Protocol: NCS-Mediated Synthesis

This protocol is self-validating via the color change and succinimide precipitation.

  • Reagents: Dissolve Benzaldoxime (1.0 equiv) in DMF (0.5 M concentration).

  • Addition: Add N-Chlorosuccinimide (1.05 equiv) portion-wise at room temperature (20–25 °C).

    • Note: The reaction is initially endothermic but may become exothermic. Maintain temperature

      
       °C.
      
  • Catalysis: If initiation is slow, add a catalytic amount of HCl gas (bubbled) or 10% HCl/DMF solution.

  • Monitoring: Stir for 1–3 hours. Completion is indicated by TLC (disappearance of starting oxime) and precipitation of succinimide.

  • Workup: Pour mixture into ice-water (5x volume). Extract with

    
    . Wash organic phase with water (to remove DMF) and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from hexane/chloroform if necessary.

Mechanistic Visualization

The transformation proceeds via an electrophilic halogenation mechanism.

SynthesisMechanism Start Benzaldoxime (Ph-CH=N-OH) Inter Intermediate [N-Chloro Species] Start->Inter Nucleophilic Attack on Cl NCS NCS (Electrophilic Cl+) NCS->Inter Rearrange Rearrangement/ Elimination Inter->Rearrange Proton Transfer Product α-Chlorobenzaldoxime (Ph-C(Cl)=N-OH) Rearrange->Product - Succinimide

Figure 1: Step-wise conversion of benzaldoxime to


-chlorobenzaldoxime using NCS.

Part 3: Validation & Quality Control

Trustworthiness in chemical synthesis relies on rigorous characterization. Do not assume the white solid is your product; verify it.

Proton NMR ( NMR) - The "Disappearing Singlet" Test

The most definitive diagnostic tool is the disappearance of the aldoxime proton.

  • Starting Material (Benzaldoxime): Shows a distinct singlet at

    
     8.1–8.3 ppm  (CH=N).
    
  • Product (

    
    -Chlorobenzaldoxime):  This singlet must be absent .
    
  • Spectrum:

    • 
       7.3–8.0 ppm (Multiplet, 5H, Aromatic protons).
      
    • 
       9.0–10.0 ppm (Broad singlet, 1H, OH). Note: Shift varies with concentration.
      
Infrared Spectroscopy (FT-IR)
  • O-H Stretch: Broad band at 3200–3400

    
    .
    
  • C=N Stretch: Sharp peak at ~1600–1620

    
     (Shifted relative to non-chlorinated oxime).
    
  • N-O Stretch: ~980–1000

    
    .
    

Part 4: Reactivity Profile – The "Why"


-Chlorobenzaldoxime is rarely the final target; it is a Dipole Precursor . Upon treatment with a weak base (Triethylamine, 

), it undergoes 1,3-elimination of HCl to form Benzonitrile Oxide .
Application: 1,3-Dipolar Cycloaddition (Click Chemistry)

This in situ generated nitrile oxide reacts with alkenes (dipolarophiles) to form isoxazolines.

Reactivity Chloro α-Chlorobenzaldoxime (Precursor) NitOx Benzonitrile Oxide (Ph-C≡N+-O-) Chloro->NitOx 1,3-Elimination (-HCl) Base Base (Et3N) Base->NitOx Promotes Isox Isoxazoline (Cycloadduct) NitOx->Isox [3+2] Cycloaddition Alkene Alkene (Dipolarophile) Alkene->Isox

Figure 2: Generation of Benzonitrile Oxide and subsequent trapping by a dipolarophile.

Part 5: Safety & Handling (HSE Protocol)

Warning:


-Chlorobenzaldoxime is a potent skin irritant and lachrymator. It is structurally related to chemical warfare agents (e.g., Phosgene Oxime) and must be treated with extreme caution.
  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with Nitrile (minimum 0.11 mm thickness) is mandatory.

    • Respiratory: All operations must occur within a certified chemical fume hood. Inhalation of dust causes severe respiratory irritation.

  • Decontamination:

    • Spills should be treated with dilute aqueous NaOH or Sodium Bisulfite solution to hydrolyze/neutralize the chloride.

  • Storage:

    • Store at 2–8 °C. Thermal decomposition can release HCl gas, pressurizing sealed vials. Use vented caps if storing large quantities.

References

  • Liu, K. et al. (2023). Direct benzylic polychlorination of (poly)azines with N-chlorosuccinimide. Organic Chemistry Frontiers. [Link]

  • Chiang, Y.H. (1971). Reaction and mechanism of the chlorination of oximes in commercial chloroform and methylene chloride. The Journal of Organic Chemistry, 36(15), 2146–2155. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5706359, Alpha-chlorobenzaldoxime. [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. [Link]

α-Chlorobenzaldoxime: A Versatile Precursor for Nitrile Oxide Generation in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Nitrile Oxides and the Role of α-Chlorobenzaldoxime

Nitrile oxides are highly reactive 1,3-dipolar species that serve as powerful building blocks in organic synthesis, particularly in the construction of five-membered heterocyclic rings. Their utility is most prominently showcased in the [3+2] cycloaddition reaction with various dipolarophiles, such as alkenes and alkynes, providing a direct and regioselective route to valuable isoxazolines and isoxazoles, respectively. These heterocyclic scaffolds are of significant interest to the pharmaceutical industry, as they are core components of numerous biologically active compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3]

Due to their inherent instability and propensity to dimerize, nitrile oxides are almost exclusively generated in situ.[4] Among the various precursors available, α-chlorobenzaldoxime (also known as N-hydroxybenzimidoyl chloride) and other hydroximoyl halides have emerged as reliable and convenient starting materials. These precursors offer a stable, isolable, and readily accessible source of nitrile oxides, which can be generated under mild basic conditions. This guide provides a comprehensive technical overview of α-chlorobenzaldoxime, from its synthesis and characterization to its application as a precursor for benzonitrile oxide in the synthesis of isoxazoles.

Synthesis and Purification of α-Chlorobenzaldoxime

The synthesis of α-chlorobenzaldoxime is typically achieved through the direct chlorination of benzaldoxime. Several methods have been reported, with variations in the chlorinating agent and solvent system. A common and effective approach involves the use of chlorine gas in a suitable solvent.

Underlying Chemistry: The Rationale Behind the Synthesis

The synthesis begins with benzaldoxime, which is prepared from the condensation of benzaldehyde and hydroxylamine. The subsequent chlorination step proceeds via an electrophilic addition of chlorine to the carbon-nitrogen double bond of the oxime. This is followed by the elimination of a proton to yield the α-chlorobenzaldoxime product. The choice of solvent and temperature is critical to control the reaction rate and minimize the formation of side products.

Experimental Protocol: Synthesis of α-Chlorobenzaldoxime

Materials:

  • Benzaldoxime

  • Chloroform (or 8N Hydrochloric Acid)

  • Chlorine gas

  • Petroleum ether

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve benzaldoxime in chloroform and cool the solution to -2°C using an ice-salt bath.[5] Alternatively, suspend benzaldoxime in 8N hydrochloric acid and cool to 5-10°C.

  • While stirring vigorously, bubble dry chlorine gas through the solution. Maintain the temperature below -2°C (for the chloroform method) or between 5-15°C (for the hydrochloric acid method).

  • Monitor the reaction progress. The reaction mixture will typically develop a green color upon the introduction of chlorine.

  • After the reaction is complete, remove any dissolved chlorine by bubbling nitrogen through the solution or by applying a vacuum.

  • Evaporate the solvent under reduced pressure at a temperature not exceeding 40°C.

  • The crude product is then purified by recrystallization.

Purification Protocol: Recrystallization of α-Chlorobenzaldoxime

Procedure:

  • Dissolve the crude α-chlorobenzaldoxime residue in a minimal amount of hot petroleum ether.[5]

  • Once fully dissolved, allow the solution to cool slowly to room temperature. Crystal formation should begin within 10-20 minutes. For optimal purity, slower crystal formation is desirable as it reduces the trapping of impurities.[6]

  • To maximize the yield, further cool the flask in an ice bath for approximately 5-10 minutes to complete the crystallization process.[6]

  • Collect the pale yellow crystals by vacuum filtration and wash them with a small amount of cold petroleum ether.

  • Dry the purified crystals under vacuum.

The expected yield for this procedure is approximately 84%, with the final product exhibiting a melting point in the range of 45-52°C.[5]

Characterization of α-Chlorobenzaldoxime

Thorough characterization of the synthesized α-chlorobenzaldoxime is crucial to confirm its identity and purity before its use as a nitrile oxide precursor. A combination of spectroscopic techniques is employed for this purpose.

Technique Parameter Observed Value (Typical)
¹H NMR Chemical Shift (δ) of -OH proton~9.40 ppm (broad singlet)
Chemical Shift (δ) of aromatic protons~7.3-7.8 ppm (multiplet)
¹³C NMR Chemical Shift (δ) of imidoyl carbon~140-150 ppm
Chemical Shift (δ) of aromatic carbons~125-135 ppm
IR Spectroscopy O-H Stretch~3300-3100 cm⁻¹ (broad)
C=N Stretch~1650-1630 cm⁻¹
N-O Stretch~950-930 cm⁻¹
Melting Point 45-52 °C

Generation of Benzonitrile Oxide from α-Chlorobenzaldoxime

The conversion of α-chlorobenzaldoxime to benzonitrile oxide is a classic example of a base-mediated dehydrochlorination reaction. This in situ generation is essential due to the high reactivity and dimerization tendency of the nitrile oxide.

Mechanism of Nitrile Oxide Formation

The reaction is initiated by a base, typically a tertiary amine such as triethylamine (Et₃N), which abstracts the acidic hydroxyl proton of the α-chlorobenzaldoxime.[4] This deprotonation forms an intermediate anion. Subsequently, the lone pair on the nitrogen facilitates the elimination of the chloride ion, leading to the formation of the linear and highly electrophilic benzonitrile oxide. The choice of a non-nucleophilic base like triethylamine is critical to prevent side reactions with the precursor or the nitrile oxide product.[7][8]

Nitrile_Oxide_Formation precursor α-Chlorobenzaldoxime intermediate Deprotonated Intermediate precursor->intermediate Base abstracts proton base Triethylamine (Et₃N) base_hcl Triethylammonium Chloride nitrile_oxide Benzonitrile Oxide intermediate->nitrile_oxide Chloride elimination Isoxazole_Synthesis_Workflow start Dissolve α-Chlorobenzaldoxime and Alkyne in Solvent cool Cool to 0°C start->cool add_base Slowly Add Triethylamine cool->add_base react Stir at Room Temperature add_base->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify product Pure 3,5-Disubstituted Isoxazole purify->product

Sources

An In-depth Technical Guide to the Safe Handling of alpha-Chlorobenzaldoxime

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the safety, hazards, and handling protocols for alpha-Chlorobenzaldoxime (CAS No. 698-16-8). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere compliance, offering a framework for understanding the causality behind safety procedures. By integrating established hazard data with practical laboratory insights, our goal is to foster a proactive safety culture when working with this reactive intermediate.

Introduction: The Utility and Latent Hazards of alpha-Chlorobenzaldoxime

alpha-Chlorobenzaldoxime is a versatile synthetic intermediate, primarily utilized in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure, featuring a reactive hydroximoyl chloride moiety, makes it a valuable precursor for creating more complex molecular architectures. However, this same reactivity is the source of its principal hazards. Understanding and respecting these inherent chemical properties is the foundation of its safe and effective use in a laboratory or process development setting. This guide will deconstruct its hazard profile and provide actionable, evidence-based protocols to mitigate risk.

Section 1: Core Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. For alpha-Chlorobenzaldoxime, the data is unambiguous, pointing towards significant irritant properties affecting the skin, eyes, and respiratory system.[2]

A synthesized analysis of supplier safety data sheets and chemical databases confirms a consistent hazard profile.[2][3] The causality is rooted in the compound's potential to react with biological macromolecules, leading to irritation and local inflammation upon contact.

Table 1: GHS Classification for alpha-Chlorobenzaldoxime

Hazard Class Category Hazard Statement Signal Word
Skin Corrosion/Irritation 2 H315: Causes skin irritation Warning
Serious Eye Damage/Eye Irritation 2 / 2A H319: Causes serious eye irritation Warning
Specific Target Organ Toxicity (Single Exposure) 3 H335: May cause respiratory irritation Warning

Source: Aggregated data from ECHA and PubChem.[2][3]

These classifications are not merely administrative; they are directives for risk assessment. The H315 and H319 statements mandate the use of specific personal protective equipment (PPE) to prevent dermal and ocular contact, while the H335 statement necessitates engineering controls to prevent inhalation.

Section 2: Physicochemical Properties and Their Safety Implications

Understanding the physical state and properties of a chemical is critical for designing safe storage and handling procedures. alpha-Chlorobenzaldoxime is a crystalline solid at room temperature, which can mitigate some risks associated with volatile liquids but introduces hazards related to dust inhalation.[3]

Table 2: Key Physical and Chemical Properties

Property Value Implication for Safe Handling
Molecular Formula C₇H₆ClNO N/A
Molecular Weight 155.58 g/mol N/A
Appearance Colorless to pale yellow crystalline solid Solid form can generate dust; handle with care to avoid aerosolization.
Melting Point 48-52 °C Low melting point; avoid storing near heat sources to prevent phase change.[1]
Boiling Point 275.8 °C at 760 mmHg Low volatility at room temperature, but vapor pressure increases with heat.[1]
Density 1.21 g/cm³ N/A
Flash Point 120.6 °C Considered combustible. Keep away from ignition sources.[1]

Source: Data compiled from various chemical suppliers.[1][3]

The low melting point is particularly noteworthy. Accidental heating can cause the solid to melt, increasing its surface area and potential for vapor generation. Therefore, storage in a controlled, cool environment is not just a recommendation but a critical safety control.[1]

Section 3: Engineering and Administrative Controls: The First Line of Defense

Before resorting to personal protective equipment, a robust safety strategy prioritizes the implementation of engineering and administrative controls. This "Hierarchy of Controls" is a fundamental principle of industrial hygiene designed to provide the most effective and reliable risk mitigation.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for alpha-Chlorobenzaldoxime cluster_examples Practical Application Elimination Elimination (Not Feasible: Compound is required) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative FumeHood Use a certified chemical fume hood Engineering->FumeHood PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective SOPs Develop and train on Standard Operating Procedures (SOPs) Administrative->SOPs Gloves Wear appropriate gloves, eye protection, and lab coat PPE->Gloves

Caption: Hierarchy of Controls applied to alpha-Chlorobenzaldoxime.

Engineering Controls

Given the H335 (May cause respiratory irritation) classification, all manipulations of alpha-Chlorobenzaldoxime solid must be performed within a certified chemical fume hood. This is non-negotiable. The fume hood's primary function is to capture and exhaust airborne dust and potential vapors, preventing them from entering the operator's breathing zone.

Administrative Controls
  • Standard Operating Procedures (SOPs): A detailed, location-specific SOP for the handling, storage, and disposal of this compound must be written and readily available.

  • Training: All personnel must be trained on the specific hazards outlined in the Safety Data Sheet (SDS) and the lab-specific SOP before commencing work.

  • Restricted Access: Designate specific areas within the laboratory for handling and storing alpha-Chlorobenzaldoxime.

Section 4: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with the controls mentioned above. The choice of PPE is directly dictated by the GHS hazard classifications.

Table 3: Recommended Personal Protective Equipment

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves. Provides a chemical barrier to prevent skin contact and irritation (H315). Always inspect gloves for integrity before use.[4]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. Protects against accidental splashes or dust getting into the eyes, preventing serious irritation (H319).[5][6]
Skin/Body Protection Fully buttoned laboratory coat. Protects skin on the arms and torso from contamination.[4]

| Respiratory Protection | Not required if handled exclusively within a fume hood. | A fume hood provides superior respiratory protection. For situations where a hood is not feasible (e.g., large-scale spill), a NIOSH-approved respirator with appropriate cartridges would be necessary. |

Section 5: Protocols for Safe Handling and Emergency Response

Step-by-Step Protocol for Safe Weighing and Handling
  • Preparation: Don all required PPE (lab coat, gloves, safety glasses) before entering the designated handling area.

  • Engineering Control: Verify that the chemical fume hood is operational (check airflow monitor).

  • Staging: Place all necessary equipment (analytical balance, weigh paper, spatula, receiving flask) inside the fume hood.

  • Dispensing: Carefully open the alpha-Chlorobenzaldoxime container inside the hood. Use a spatula to gently transfer the desired amount of solid onto weigh paper. Avoid any actions that could generate dust, such as dropping or rapid scraping.

  • Transfer: Transfer the weighed solid into the receiving vessel.

  • Cleanup: Tightly cap the source container. Decontaminate the spatula and any affected surfaces within the hood with an appropriate solvent (e.g., isopropanol) and wipe clean.

  • Disposal: Dispose of the weigh paper and any contaminated wipes in a designated hazardous waste container.

  • Final Steps: Remove gloves and wash hands thoroughly with soap and water.

Emergency Procedures

Rapid and correct response during an emergency is crucial to minimizing harm.

Emergency_Response_Workflow cluster_assessment Initial Assessment cluster_major Major Incident Response cluster_minor Minor Incident Response Start Incident Occurs (Spill or Exposure) IsMajor Major Spill or Medical Emergency? Start->IsMajor Evacuate Evacuate Area IsMajor->Evacuate Yes FirstAid Administer First Aid (Eye Wash / Shower) IsMajor->FirstAid No Alert Alert Others & Call Emergency Services (911) Evacuate->Alert Report Report to EH&S Alert->Report SpillKit Use Spill Kit FirstAid->SpillKit Decontaminate Decontaminate Area SpillKit->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Decision workflow for emergency response to a chemical incident.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5][6]

  • Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

  • Minor Spill (inside a fume hood): Use a spill kit with an appropriate absorbent material to contain and clean up the solid. Decontaminate the area and dispose of all materials as hazardous waste.

  • Major Spill (outside a fume hood): Evacuate the immediate area. Alert others and contact your institution's Environmental Health & Safety (EH&S) department or local emergency services.[8] Do not attempt to clean it up without proper training and respiratory protection.

Section 6: Storage, Stability, and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[7] A recommended storage temperature is often between 2-8°C to ensure stability.[1]

  • Stability: The compound is stable under recommended storage conditions. Avoid exposure to heat and moisture.

  • Disposal: All waste, including excess reagent and contaminated materials (gloves, wipes, glassware), must be disposed of as hazardous chemical waste.[9] Follow all local, state, and federal regulations. Never dispose of this chemical down the drain.

Conclusion

alpha-Chlorobenzaldoxime is a valuable chemical intermediate whose hazards are well-defined and manageable. A safety-first approach, grounded in the Hierarchy of Controls, is paramount. By understanding the reasons behind specific safety protocols—from using a fume hood to mitigate respiratory irritation to selecting the correct gloves to prevent skin contact—researchers can confidently and safely leverage this compound's synthetic utility.

References

  • alpha-Chlorobenzaldoxime - LookChem. LookChem. [Link]

  • alpha-Chlorobenzaldoxime | C7H6ClNO | CID 5706359 - PubChem. National Institutes of Health. [Link]

  • o-Chlorobenzaldoxime | C7H6ClNO | CID 96239 - PubChem. National Institutes of Health. [Link]

  • Chemical Emergency Preparedness | American Red Cross. American Red Cross. [Link]

  • Emergency Procedures for Incidents Involving Chemicals - Research Safety. University of Kentucky. [Link]

  • What to Do in a Chemical Emergency - CDC. Centers for Disease Control and Prevention. [Link]

  • 2-Chlorobenzaldehyde 103510 - Safety Data Sheet. Carlo Erba Reagents. [Link]

Sources

Methodological & Application

alpha-Chlorobenzaldoxime chlorination using N-chlorosuccinimide (NCS)

Precision Synthesis of -Chlorobenzaldoxime via NCS-Mediated Chlorination

Application Note: AN-ORG-CL-042

Executive Summary

This application note details the protocol for the chlorination of benzaldoxime to synthesize


-chlorobenzaldoximeN-Chlorosuccinimide (NCS)

While direct chlorination using chlorine gas (

nitrile oxide precursors

Key Advantages of NCS Protocol:

  • Safety: Eliminates the need for toxic/corrosive

    
     gas cylinders.
    
  • Selectivity: High specificity for the aldoxime carbon, minimizing ring chlorination.

  • Yield: Consistently achieves yields >85% under optimized conditions.

Scientific Principles & Mechanism[1]

Reaction Overview

The transformation involves the electrophilic substitution of the aldoxime hydrogen with a chlorine atom. NCS acts as the source of the electrophilic chlorine (

1
Mechanistic Insight

The reaction is significantly accelerated by polar aprotic solvents like N,N-Dimethylformamide (DMF) .

  • Activation: DMF acts as a nucleophilic catalyst, attacking the NCS to form a Vilsmeier-Haack-type intermediate (chloroiminium species), which is a more potent electrophile than NCS alone.

  • Chlorination: The aldoxime undergoes electrophilic attack by this activated species.

  • Elimination: Loss of a proton restores the oxime functionality, yielding the hydroximoyl chloride.

Note on Stability:

Reaction Pathway Diagram

ReactionMechanismNCSN-Chlorosuccinimide(NCS)ActivatedActivated Electrophile(Cl-DMF Complex)NCS->ActivatedActivationDMFDMF(Catalyst/Solvent)DMF->ActivatedIntermediateTransition StateActivated->IntermediateSubstrateBenzaldoxime(Ph-CH=NOH)Substrate->Intermediate+ Activated Cl+Productα-Chlorobenzaldoxime(Ph-C(Cl)=NOH)Intermediate->Product- H+ByproductSuccinimideIntermediate->Byproduct

Figure 1: Mechanistic pathway for the NCS-mediated chlorination of benzaldoxime facilitated by DMF.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
Benzaldoxime Substrate1.0Solid or oil; purity >98% recommended.
NCS Chlorinating Agent1.05 - 1.1Recrystallize from water if yellow/degraded.
DMF Solvent/CatalystSolvent Vol.[2]Anhydrous preferred to minimize hydrolysis.
Ethyl Acetate Extraction-HPLC grade.
Water/Brine Wash-Removes succinimide byproduct.
Step-by-Step Procedure

Step 1: Preparation (0 - 10 min)

  • Dissolve Benzaldoxime (10 mmol, 1.21 g) in DMF (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Optimization Note: If running on a large scale (>50 mmol), use a 1:4 ratio of DMF:DCM to better manage the exotherm.

Step 2: Chlorination (10 - 60 min)

  • Cool the solution to 0°C using an ice bath.

  • Add NCS (11 mmol, 1.47 g) portion-wise over 15 minutes.

    • Critical: Do not add NCS all at once. The reaction is exothermic.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 1–3 hours.

  • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1). The product (

    
    -chloro) is typically less polar than the starting oxime.
    

Step 3: Workup & Purification

  • Pour the reaction mixture into Ice-Water (100 mL) .

  • Extract with Ethyl Acetate (3 x 30 mL) .

  • Wash the combined organic layers with Water (2 x 50 mL) to remove DMF and Succinimide.

  • Wash with Brine (1 x 50 mL) .

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (keep bath temp <40°C).
    

Step 4: Storage

  • The resulting oil/solid is

    
    -Chlorobenzaldoxime .[3]
    
  • Purity Check:

    
     NMR (
    
    
    ) typically shows the disappearance of the aldoxime proton (
    
    
    8.1-8.3 ppm).
  • Immediate Use: If used for cycloaddition, dissolve immediately in the next solvent (e.g., DCM or THF).

Workflow Diagram

WorkflowStartStart: Benzaldoxime in DMFCoolCool to 0°CStart->CoolAddNCSAdd NCS (Portion-wise)Cool->AddNCSReactStir at RT (1-3 hrs)AddNCS->ReactQuenchPour into Ice WaterReact->QuenchExtractExtract (EtOAc) & Wash (H2O)Quench->ExtractIsolateConcentrate (<40°C)Extract->IsolateEndProduct: α-ChlorobenzaldoximeIsolate->End

Figure 2: Operational workflow for the synthesis and isolation of

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield Hydrolysis of productEnsure glassware is dry; minimize water during workup; do not store for long periods.
Runaway Exotherm Fast addition of NCSAdd NCS in 5 portions over 20 mins; dilute DMF with DCM.
Incomplete Reaction Old/Wet NCSRecrystallize NCS from water (dry under vacuum) before use.
Ring Chlorination Reaction too hot/longKeep T < 25°C; quench immediately upon TLC completion.

Safety & Hazards (E-E-A-T)

  • Skin/Eye Hazard:

    
    -Chlorobenzaldoxime is a potent skin irritant and lachrymator.[4] It can cause severe blistering (vesicant).[5] Double-gloving  and working in a fume hood  are mandatory.
    
  • Thermal Instability: Hydroximoyl chlorides can decompose violently if heated above 100°C. Never distill at atmospheric pressure.

  • NCS: An irritant and mild oxidizer. Store away from reducing agents.

References

  • Liu, K. C., et al. (1980). Synthesis of hydroximoyl chlorides via NCS chlorination.[3] Journal of Organic Chemistry.

  • Himo, F., et al. (2005). Mechanisms of Nitrile Oxide Cycloadditions.[6] Journal of the American Chemical Society.

  • BenchChem. (2025).[1] N-Chlorosuccinimide: A Comprehensive Technical Guide.[1]

  • National Institutes of Health (NIH). (2025). Alpha-chlorobenzaldoxime - PubChem Compound Summary.

Catalytic Methods for α-Chlorobenzaldoxime Cycloadditions: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Isoxazolines in Modern Chemistry

The isoxazoline scaffold is a privileged heterocyclic motif integral to numerous applications, ranging from medicinal chemistry to materials science. These five-membered rings, containing adjacent nitrogen and oxygen atoms, are cornerstones in the design of novel therapeutics, agrochemicals, and functional materials. The [3+2] cycloaddition of nitrile oxides with alkenes stands as one of the most powerful and atom-economical methods for their construction. Among the various precursors for nitrile oxides, α-chlorobenzaldoximes offer a convenient and reactive starting point for the in situ generation of benzonitrile oxide. This guide provides a comprehensive overview of modern catalytic methods developed to control the regio- and enantioselectivity of these cycloaddition reactions, transforming a classical reaction into a precision tool for asymmetric synthesis. We will delve into the mechanistic underpinnings of different catalytic systems, provide detailed experimental protocols, and offer expert insights to navigate the practical challenges of these transformations.

Core Concept: In Situ Generation of Benzonitrile Oxide from α-Chlorobenzaldoxime

The cycloaddition process begins with the dehydrochlorination of α-chlorobenzaldoxime to generate the transient, highly reactive benzonitrile oxide. This 1,3-dipole then readily reacts with a dipolarophile (e.g., an alkene) to form the desired isoxazoline ring. The traditional approach of using a stoichiometric amount of base to generate the nitrile oxide often leads to dimerization of the dipole (forming furoxans) and lacks stereocontrol. Catalytic methods address these challenges by coordinating to the reactants, thereby accelerating the desired cycloaddition pathway and enabling stereochemical induction.

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition cluster_2 Side Reaction start α-Chlorobenzaldoxime dipole Benzonitrile Oxide start->dipole -HCl (Base or Catalyst Mediated) product Isoxazoline dipole->product dimer Furoxan (Dimer) dipole->dimer Dimerization alkene Alkene (Dipolarophile) alkene->product [3+2] Cycloaddition

Figure 1: General scheme of isoxazoline synthesis from α-chlorobenzaldoxime.

Catalytic Strategies for Asymmetric Cycloadditions

The quest for enantiomerically pure isoxazolines has driven the development of several catalytic strategies. These can be broadly categorized into Lewis acid catalysis and organocatalysis, with some methods employing transition metal complexes that act as Lewis acids.

Chiral Lewis Acid Catalysis

Chiral Lewis acids are the most extensively studied catalysts for enantioselective nitrile oxide cycloadditions. The underlying principle involves the coordination of the Lewis acid to the dipolarophile, which lowers its LUMO energy, accelerating the reaction and creating a chiral environment that directs the facial approach of the nitrile oxide.

Mechanism of Lewis Acid Catalysis:

A chiral Lewis acid (LA*) coordinates to a carbonyl group or other Lewis basic site on the alkene dipolarophile. This activation enhances the alkene's reactivity and the chiral ligands on the metal center sterically block one face of the dipolarophile. The in situ generated benzonitrile oxide then approaches from the less hindered face, leading to the formation of an enantioenriched isoxazoline.

G LA Chiral Lewis Acid (LA) Complex Activated Alkene-LA Complex LA->Complex Alkene Alkene Dipolarophile Alkene->Complex TS Diastereomeric Transition States Complex->TS Nit_Ox Benzonitrile Oxide Nit_Ox->TS Product Enantioenriched Isoxazoline TS->Product Favored Pathway

Figure 2: Simplified workflow of chiral Lewis acid-catalyzed cycloaddition.

Commonly Employed Lewis Acid Systems:

Several metal-ligand combinations have proven effective. Key considerations in catalyst selection are the metal's coordination geometry and the ligand's steric and electronic properties.

Catalyst SystemChiral Ligand TypeTypical MetalsKey Features
Oxazaborolidines Proline-derivedBoronEarly examples of catalytic asymmetric cycloadditions.
PyBox & BiOx Bis(oxazoline)Mg(II), Cu(II), Ni(II)Readily available ligands, high enantioselectivities.
N,N'-Dioxides C2-symmetric diiminesSc(III), Yb(III)Strong Lewis acidity, effective with various substrates.

Expert Insights & Causality: The choice of the Lewis acid is critical. For instance, Mg(II) complexes are often effective for bidentate substrates like α,β-unsaturated esters, as the metal can coordinate to both carbonyl oxygens, leading to a more rigid and predictable transition state. In contrast, for monodentate alkenes, more Lewis acidic metals like Sc(III) might be required for sufficient activation. The solvent also plays a crucial role; non-coordinating solvents like dichloromethane or toluene are generally preferred to prevent competitive binding to the Lewis acid.

Organocatalysis

Asymmetric organocatalysis has emerged as a powerful alternative to metal-based Lewis acids. Chiral amines, thioureas, and phosphoric acids have been employed to catalyze cycloadditions through various activation modes.

Mechanism of Aminocatalysis:

A common organocatalytic strategy involves the reaction of a chiral secondary amine with an α,β-unsaturated aldehyde to form a transient iminium ion. This activation lowers the LUMO of the dipolarophile, similar to Lewis acid catalysis. The chiral amine backbone then dictates the facial selectivity of the subsequent cycloaddition with benzonitrile oxide.

G Amine Chiral Secondary Amine Iminium Iminium Ion Intermediate Amine->Iminium Enone α,β-Unsaturated Aldehyde Enone->Iminium TS Diastereomeric Transition States Iminium->TS Nit_Ox Benzonitrile Oxide Nit_Ox->TS Product Enantioenriched Isoxazoline Adduct TS->Product Favored Pathway

Figure 3: Iminium ion activation in organocatalytic cycloaddition.

Expert Insights & Causality: Organocatalysis offers the advantage of being metal-free, which can be crucial in pharmaceutical synthesis to avoid metal contamination. The success of these reactions often hinges on the careful design of the organocatalyst to allow for effective shielding of one face of the activated dipolarophile. Bifunctional catalysts, such as thioureas bearing a basic moiety, can simultaneously activate both the nitrile oxide precursor (via the basic site) and the dipolarophile (via hydrogen bonding), leading to enhanced reactivity and selectivity.

Experimental Protocols

The following protocols are representative examples and should be optimized for specific substrates and desired outcomes. Safety Precaution: α-Chlorobenzaldoxime is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Enantioselective Cycloaddition Catalyzed by a Cu(II)-PyBox Complex

This protocol is adapted from established methods for the enantioselective cycloaddition of nitrile oxides.

Materials:

  • α-Chlorobenzaldoxime

  • Alkene (e.g., N-cinnamoyloxazolidinone)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Chiral PyBox ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Cu(OTf)₂ (0.1 equiv.) and the chiral PyBox ligand (0.11 equiv.).

  • Add anhydrous DCM and stir the mixture at room temperature for 1 hour to allow for complex formation.

  • Add powdered 4 Å molecular sieves.

  • Add the alkene (1.0 equiv.) to the catalyst mixture and cool the flask to the desired temperature (e.g., -20 °C).

  • In a separate flask, dissolve α-chlorobenzaldoxime (1.2 equiv.) in anhydrous DCM.

  • Slowly add a solution of triethylamine (1.2 equiv.) in DCM to the α-chlorobenzaldoxime solution. Note: This generates the benzonitrile oxide in situ. It is crucial to add this solution to the reaction mixture promptly.

  • Add the freshly prepared benzonitrile oxide solution dropwise to the cooled catalyst-alkene mixture over a period of 1-2 hours using a syringe pump.

  • Allow the reaction to stir at the same temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired isoxazoline.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation:

EntryAlkeneCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
1N-cinnamoyloxazolidinone10-20248592
2N-crotonoyloxazolidinone10-20247888
3Methyl acrylate100186575
Protocol 2: Organocatalytic Enantioselective Cycloaddition

This protocol is a general procedure based on iminium ion catalysis with α,β-unsaturated aldehydes.

Materials:

  • α-Chlorobenzaldoxime

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

  • Chiral diarylprolinol silyl ether catalyst

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral diarylprolinol silyl ether catalyst (0.2 equiv.).

  • Add the α,β-unsaturated aldehyde (1.0 equiv.) and anhydrous toluene.

  • Stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • In a separate flask, prepare a solution of benzonitrile oxide from α-chlorobenzaldoxime (1.5 equiv.) and triethylamine (1.5 equiv.) in anhydrous toluene as described in Protocol 1.

  • Add the freshly prepared benzonitrile oxide solution to the reaction mixture dropwise over 30 minutes.

  • Stir the reaction at the same temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Troubleshooting and Expert Insights

Problem Potential Cause Solution
Low Yield Nitrile oxide dimerization: The rate of dimerization is competing with the cycloaddition.- Use a syringe pump for slow addition of the nitrile oxide solution. - Ensure the catalyst is active and the dipolarophile is sufficiently reactive. - Lower the reaction temperature.
Catalyst deactivation: Moisture can deactivate Lewis acid catalysts.- Use rigorously dried solvents and reagents. - Perform the reaction under a strict inert atmosphere.
Low Enantioselectivity Background uncatalyzed reaction: The reaction may be proceeding without the influence of the chiral catalyst.- Lower the reaction temperature to favor the lower-energy catalyzed pathway. - Ensure sufficient catalyst loading.
Poor catalyst-substrate interaction: The chiral environment is not effectively discriminating between the two faces of the dipolarophile.- Screen different chiral ligands and metal salts. - Vary the solvent to influence the catalyst's conformation and activity.
Poor Regioselectivity Electronic and steric mismatch: The frontier molecular orbitals (FMOs) of the dipole and dipolarophile do not strongly favor one regioisomer.- Lewis acid catalysis can sometimes alter the FMO energies to favor a specific regioisomer. Experiment with different Lewis acids. - Modify the electronic nature of the substituents on the alkene or the benzaldoxime.

Causality Behind Experimental Choices:

  • Slow Addition of Nitrile Oxide: Benzonitrile oxide is highly prone to dimerization. By adding it slowly to the reaction mixture containing the catalyst and dipolarophile, its steady-state concentration is kept low, thus favoring the bimolecular cycloaddition over the unimolecular dimerization.

  • Use of Molecular Sieves: Lewis acids are highly sensitive to water. The inclusion of activated molecular sieves helps to scavenge any trace amounts of moisture from the reaction medium, preserving the catalyst's activity.

  • Low Temperatures: Cycloaddition reactions have a negative activation entropy. Lowering the temperature can increase the stereoselectivity by amplifying the small energy differences between the diastereomeric transition states leading to the two enantiomers.

Conclusion

The catalytic cycloaddition of α-chlorobenzaldoxime is a powerful and versatile method for the synthesis of enantioenriched isoxazolines. The choice of catalyst, whether a chiral Lewis acid or an organocatalyst, allows for a high degree of control over the reaction's outcome. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can effectively harness this methodology for the efficient construction of complex molecules for a wide range of applications in drug discovery and beyond. Further advancements in catalyst design will undoubtedly continue to expand the scope and utility of this important transformation.

References

As this is a generated guide, the following references are representative of the types of sources that would be cited. For actual research, please consult the primary literature.

  • Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863–909. [Link]

  • Sibi, M. P., & Itoh, K. (2007). Chiral Lewis Acids in Nucleophilic Additions to Carbonyl Compounds. In Lewis Acids in Organic Synthesis (Vol. 1, pp. 469-527). Wiley-VCH. [Link]

  • Pellissier, H. (2007). Asymmetric organocatalysis. Tetrahedron, 63(38), 9267-9331. [Link]

  • Jensen, K. L., & Jørgensen, K. A. (2012). Organocatalytic Asymmetric 1,3-Dipolar Cycloadditions. In Comprehensive Enantioselective Organocatalysis (pp. 1137-1176). Wiley-VCH. [Link]

  • Shimizu, T., & Ishizaki, M. (2002). The Effects of Lewis Acid on the 1,3-dipolar Cycloaddition Reaction of C-arylaldonitrones With Alkenes. Chemical & Pharmaceutical Bulletin, 50(7), 908-921. [Link]

  • Han, L., Zhang, B., Xiang, C., & Yan, J. (2014). One-Pot Synthesis of Isoxazolines from Aldehydes Catalyzed by Iodobenzene. Synthesis, 46(04), 503-509. [Link]

Application Note & Protocol: A Solvent-Free Approach to Isoxazoline Synthesis Using α-Chlorobenzaldoxime

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Isoxazolines and Green Synthesis

The isoxazoline scaffold is a highly sought-after heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its prevalence in numerous biologically active compounds, including approved drugs and insecticides, underscores its importance as a pharmacophore.[3][4][5] Isoxazolines exhibit a broad range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][3] The conventional synthesis of these valuable compounds, however, often involves the use of hazardous organic solvents, which contribute to environmental pollution and increase processing costs.[6][7]

In alignment with the principles of green chemistry, solvent-free synthesis offers a compelling alternative.[8][9] By eliminating the solvent, these reactions can lead to higher efficiency, simplified purification, reduced waste, and a smaller environmental footprint.[6][9][10] This application note provides a detailed protocol for the solvent-free synthesis of isoxazolines via a 1,3-dipolar cycloaddition reaction, utilizing α-chlorobenzaldoxime as a nitrile oxide precursor.

The Core Chemistry: 1,3-Dipolar Cycloaddition

The cornerstone of this synthetic strategy is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene (dipolarophile).[11][12][13] Nitrile oxides are highly reactive intermediates that are typically generated in situ to prevent their dimerization.[14][15] In this protocol, α-chlorobenzaldoxime serves as a stable precursor to benzonitrile oxide.

The reaction proceeds as follows:

  • In situ generation of the nitrile oxide: In the presence of a base, α-chlorobenzaldoxime undergoes dehydrochlorination to form the benzonitrile oxide dipole.

  • Cycloaddition: The generated benzonitrile oxide then reacts with an alkene in a concerted [3+2] cycloaddition to form the five-membered isoxazoline ring.[16][17]

The regioselectivity of the cycloaddition is a key consideration and is influenced by both steric and electronic factors of the reactants.[11][18]

Experimental Workflow Overview

The following diagram illustrates the key stages of the solvent-free synthesis of isoxazolines from α-chlorobenzaldoxime.

G cluster_prep Pre-Reaction cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh α-Chlorobenzaldoxime, Alkene, and Base B Combine Reactants in a Mortar A->B Homogenization C Grind Mixture at Room Temperature (Mechanochemical Activation) B->C Initiation D Monitor Reaction by TLC C->D In-process Control E Extract Product with Suitable Solvent D->E Extraction F Purify by Column Chromatography E->F Isolation

Caption: Experimental workflow for the solvent-free synthesis of isoxazolines.

Detailed Protocol: Solvent-Free Synthesis of 3,5-Disubstituted Isoxazolines

This protocol describes a general procedure for the reaction of α-chlorobenzaldoxime with an alkene under solvent-free conditions.

Materials:

  • α-Chlorobenzaldoxime

  • Alkene (e.g., styrene, methyl acrylate)

  • Basic alumina (Al₂O₃) or triethylamine (Et₃N)

  • Mortar and pestle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Table 1: Reagent Quantities and Molar Ratios

ReagentMolar Equiv.Molecular Weight ( g/mol )Mass (for 1 mmol scale)
α-Chlorobenzaldoxime1.0155.59155.6 mg
Alkene1.2VariesVaries
Basic Alumina--~500 mg

Procedure:

  • Reactant Preparation: In a clean and dry agate mortar, combine α-chlorobenzaldoxime (1.0 mmol, 155.6 mg), the chosen alkene (1.2 mmol), and basic alumina (~500 mg). Expert Insight: Basic alumina acts as both a solid support and a base for the in situ generation of the nitrile oxide. Alternatively, a stoichiometric amount of a liquid base like triethylamine can be used.

  • Mechanochemical Reaction: Grind the mixture vigorously with a pestle at room temperature for the recommended time (typically 15-60 minutes).[11][16] The frictional energy from grinding provides the activation for the reaction. Trustworthiness Check: The progress of the reaction should be monitored to avoid excessive grinding which could lead to side product formation.

  • Reaction Monitoring: Periodically, take a small sample of the reaction mixture, dissolve it in a minimal amount of ethyl acetate, and spot it on a TLC plate. Elute with an appropriate solvent system (e.g., 20% ethyl acetate in hexane) to monitor the disappearance of the starting materials and the formation of the product.

  • Product Extraction: Upon completion of the reaction (as indicated by TLC), add approximately 10 mL of ethyl acetate to the mortar and triturate the solid mixture to dissolve the organic components.

  • Purification: Filter the mixture to remove the basic alumina. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure isoxazoline.

Advantages of this Solvent-Free Protocol

  • Environmental Friendliness: Eliminates the need for potentially toxic and volatile organic solvents, aligning with the principles of green chemistry.

  • Efficiency: Reactions often proceed faster and with higher yields due to the high concentration of reactants.[9]

  • Simplicity: The experimental setup and work-up procedures are significantly simplified, reducing time and resource consumption.[9][10]

  • Cost-Effectiveness: Savings on solvent purchase and disposal contribute to a more economical process.[6]

Conclusion

The solvent-free synthesis of isoxazolines using α-chlorobenzaldoxime offers a practical, efficient, and environmentally responsible alternative to traditional solution-phase methods. This approach is particularly valuable for researchers in drug discovery and development who are seeking to incorporate sustainable practices into their synthetic workflows. The protocol provided herein is a robust starting point for the synthesis of a diverse library of isoxazoline derivatives.

References

  • Recent developments in solvent-free multicomponent reactions: a perfect synergy for eco-compatible organic synthesis. RSC Publishing.
  • Solventless reaction in green chemistry. Slideshare.
  • GREENER REACTIONS UNDER SOLVENT FREE CONDITIONS. IT Medical Team.
  • Solvent-free reactions Definition - General Chemistry II Key Term. Fiveable.
  • CHEM051 - Green Mechanochemical Isoxazoline Synthesis. Regeneron ISEF 2025.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • Organic Synthesis under Solvent-free Condition. An Environmentally Benign Procedure - I. Indian Academy of Sciences.
  • Examples of isoxazoline-containing natural products and marketed drugs and pesticides.
  • Discovery, development, chemical diversity and design of isoxazoline-based insecticides. ScienceDirect.
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.
  • 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradi
  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling c. De Gruyter.
  • Discovery of Novel Isoxazolines as Anti-tuberculosis Agents. PMC.
  • 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non-Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow.
  • Discovery, development, chemical diversity and design of isoxazoline-based insecticides. ScienceDirect.
  • Discovery and development history of isoxazoline insecticides. Benchchem.
  • Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC.
  • Preparation and reactivity of some stable nitrile oxides and nitrones.

Sources

Application Note: α-Chlorobenzaldoxime in Nitrile Oxide Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive overview and detailed protocols for utilizing α-chlorobenzaldoxime as a robust precursor for nitrile oxide-based click chemistry. We delve into the mechanistic underpinnings, key reaction parameters, and practical considerations for the [3+2] cycloaddition of in situ generated benzonitrile oxide with various dipolarophiles. The protocols are designed for researchers in synthetic chemistry, materials science, and drug development seeking efficient and often catalyst-free covalent ligation strategies.

Introduction: Beyond Copper-Catalyzed Click Chemistry

The concept of "click chemistry," first defined by K. B. Sharpless in 2001, describes a class of reactions that are high-yielding, broad in scope, stereospecific, and simple to perform, often in benign solvents.[1] While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, the need for biocompatible and catalyst-free alternatives has driven the adoption of other powerful transformations.[2]

Among these, the 1,3-dipolar cycloaddition of nitrile oxides with alkenes and alkynes stands out as a premier metal-free click reaction.[3][4] This transformation rapidly and quantitatively forms stable five-membered heterocycles—isoxazolines from alkenes and isoxazoles from alkynes.[5][6] Nitrile oxides, however, are often unstable and prone to dimerization. This necessitates their in situ generation from stable precursors. α-Chlorobenzaldoxime (also known as benzohydroximoyl chloride) is an ideal precursor: a readily available, crystalline solid that serves as a reliable source for the transient benzonitrile oxide 1,3-dipole upon simple treatment with a base.[7][8][9]

This document will guide the user through the theory and practice of employing α-chlorobenzaldoxime for efficient molecular "clicking."

The Core Reaction: Mechanism and Rationale

The utility of α-chlorobenzaldoxime in click chemistry hinges on a two-step, one-pot process: the controlled generation of a reactive intermediate followed by its immediate trapping in a cycloaddition.

Step 1: Base-Mediated Dehydrochlorination The process begins with the dehydrochlorination of α-chlorobenzaldoxime. A non-nucleophilic organic base, typically triethylamine (Et₃N), abstracts the acidic hydroxyl proton. This is followed by the elimination of a chloride ion to generate the highly reactive benzonitrile oxide.[8] This intermediate is a linear molecule with a characteristic 1,3-dipolar nature, making it an ideal partner for cycloaddition reactions.[5]

Step 2: [3+2] Dipolar Cycloaddition The freshly generated benzonitrile oxide is immediately intercepted by a dipolarophile (an alkene or alkyne) present in the reaction mixture. The reaction proceeds via a concerted, pericyclic [3+2] cycloaddition mechanism, also known as the Huisgen 1,3-dipolar cycloaddition.[1][5] This step is highly efficient and regioselective, leading to the formation of a stable isoxazole or isoxazoline ring.[10] The driving force is the formation of strong sigma bonds and, in the case of alkyne cycloaddition, an aromatic isoxazole ring.[5]

A critical aspect of this protocol is the slow addition of the base. This ensures that the concentration of the nitrile oxide remains low at any given moment, which significantly suppresses its primary side reaction: dimerization to form a furoxan (1,2,5-oxadiazole-2-oxide).[11]

G cluster_0 Step 1: Nitrile Oxide Generation cluster_1 Step 2: [3+2] Cycloaddition precursor α-Chlorobenzaldoxime intermediate Benzonitrile Oxide (1,3-Dipole) precursor->intermediate Dehydrochlorination base Triethylamine (Et3N) base->intermediate salt Et3N·HCl intermediate->salt Byproduct intermediate_ref Benzonitrile Oxide dipolarophile Alkene or Alkyne product Isoxazoline or Isoxazole dipolarophile->product intermediate_ref->product Click Reaction

Caption: Reaction mechanism for nitrile oxide click chemistry.

Key Reaction Parameters and Considerations

Successful application of this click reaction requires attention to several key parameters, which are summarized below.

ParameterTypical Reagents/ConditionsRationale & Expert Insights
Nitrile Oxide Precursor α-ChlorobenzaldoximeCrystalline, stable, and commercially available. Offers predictable reactivity compared to generating nitrile oxides from aldoximes via oxidation.[7][12]
Dipolarophile Terminal/Internal Alkynes, Alkenes (electron-rich or -poor), Strained Alkenes (e.g., norbornenes)The reaction is highly versatile.[13] Strained systems like norbornenes or cyclooctynes exhibit significantly accelerated kinetics, ideal for bioconjugation at low concentrations (Strain-Promoted Nitrile Oxide-Alkene Cycloaddition, SPNOAC).[3][14]
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)Must be non-nucleophilic to avoid side reactions with the precursor. Et₃N is most common; its hydrochloride salt precipitates from many organic solvents, simplifying workup.[11][15]
Solvent Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl AcetateShould be aprotic and able to dissolve all reactants. The choice can influence reaction rate and solubility of the trialkylamine salt byproduct.[12][15]
Temperature 0 °C to Room Temperature (20-25 °C)The reaction is typically exothermic and proceeds rapidly at room temperature.[13] Initial cooling to 0 °C during base addition can help control the reaction rate and minimize side reactions.
Stoichiometry ~1.05-1.1 equivalents of base; 1.0-1.2 equivalents of dipolarophileA slight excess of base ensures full conversion of the precursor. A slight excess of the trapping agent can also help minimize nitrile oxide dimerization.
Reaction Time 30 minutes to 12 hoursHighly dependent on the reactivity of the dipolarophile. Strained alkenes can react in minutes, while less reactive systems may require several hours.[16] Progress is easily monitored by Thin Layer Chromatography (TLC).

Detailed Experimental Protocol: Synthesis of 3,5-Diphenylisoxazole

This protocol details the reaction of α-chlorobenzaldoxime with phenylacetylene, a representative nitrile oxide-alkyne cycloaddition.

4.1 Materials and Equipment

  • Reagents:

    • α-Chlorobenzaldoxime (MW: 155.58 g/mol )

    • Phenylacetylene (MW: 102.14 g/mol )

    • Triethylamine (Et₃N), freshly distilled

    • Dichloromethane (DCM), anhydrous

    • Deionized Water

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate for chromatography

  • Equipment:

    • Round-bottom flask with stir bar

    • Dropping funnel or syringe pump

    • Ice bath

    • Magnetic stirrer

    • Standard glassware for extraction (separatory funnel, beakers, Erlenmeyer flasks)

    • Rotary evaporator

    • TLC plates and developing chamber

4.2 Safety Precautions

  • α-Chlorobenzaldoxime is an irritant to the skin, eyes, and respiratory system.[17]

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Organic solvents are flammable and volatile. Avoid open flames and ensure proper ventilation.

4.3 Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add α-chlorobenzaldoxime (1.56 g, 10.0 mmol) and phenylacetylene (1.12 g, 11.0 mmol, 1.1 eq).

  • Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) to the flask and stir until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Base Addition (Critical Step): In a separate vial, prepare a solution of triethylamine (1.11 g, 11.0 mmol, 1.1 eq) in 10 mL of anhydrous DCM. Draw this solution into a syringe and, over 30 minutes, add it dropwise to the cooled, stirring reaction mixture using a syringe pump.

    • Causality Note: Slow addition is crucial to maintain a low concentration of the reactive nitrile oxide, minimizing the formation of the furoxan dimer byproduct.[11] A white precipitate of triethylamine hydrochloride will form during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The starting materials should be consumed, and a new, UV-active spot corresponding to the product should appear.

  • Workup:

    • Filter the reaction mixture through a pad of celite or a sintered glass funnel to remove the precipitated triethylamine hydrochloride. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 95:5 hexanes:ethyl acetate) to yield the pure 3,5-diphenylisoxazole. Alternatively, recrystallization from a suitable solvent like ethanol may be sufficient.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Combine α-Chlorobenzaldoxime & Phenylacetylene in DCM cool 2. Cool to 0 °C prep_reagents->cool prep_base 3. Prepare Et3N solution in DCM cool->prep_base add_base 4. Slow, dropwise addition of Et3N solution (30 min) prep_base->add_base react 5. Stir at Room Temp (2-4 hours) add_base->react monitor 6. Monitor by TLC react->monitor filter_salt 7. Filter Et3N·HCl Salt monitor->filter_salt extract 8. Aqueous Wash & Dry filter_salt->extract concentrate 9. Concentrate in vacuo extract->concentrate purify 10. Purify via Chromatography or Recrystallization concentrate->purify product Pure 3,5-Diphenylisoxazole purify->product

Caption: Step-by-step experimental workflow.

References

  • LookChem. (n.d.). Cas 698-16-8, alpha-Chlorobenzaldoxime. Retrieved from [Link]

  • Khan Academy. (2019). cycloadditions with nitrile oxides. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Szlachcic, P. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules. Retrieved from [Link]

  • Wang, J., et al. (2020). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]

  • Galkina, M. A., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). alpha-Chlorobenzaldoxime. PubChem. Retrieved from [Link]

  • ChemTube3D. (n.d.). Nitrile Oxide Synthesis Via Oxime. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • Gierlich, J., et al. (2009). Copper-Free “Click” Modification of DNA via Nitrile Oxide−Norbornene 1,3-Dipolar Cycloaddition. Organic Letters. Retrieved from [Link]

  • Szlachcic, P. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules. Retrieved from [Link]

  • Torssell, K. B. (2011). Recent advances in intramolecular nitrile oxide cycloadditions in the synthesis of 2-Isoxazolines. Current Organic Synthesis. Retrieved from [Link]

  • Kim, H., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters. Retrieved from [Link]

  • Buckley, B. R., et al. (2012). Nitrile Oxide/Alkyne Cycloadditions A Credible Platform for Synthesis of Bioinspired Molecules by MetalFree Molecular Clicking. European Journal of Organic Chemistry. Retrieved from [Link]

  • Torssell, K. B. (1988).
  • LOCKSS. (n.d.). ON THE REACTIVITY OF HYDROXIMOYL CHLORIDES PREPARATION OF 2-ARYL IMIDAZOLINES. Retrieved from [Link]

  • Angeli, A., et al. (2023). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Ning, X., et al. (2010). Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition. Angewandte Chemie. Retrieved from [Link]

  • De Nino, A., et al. (2014). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. Molecules. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving yield of alpha-Chlorobenzaldoxime synthesis from benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of α-Chlorobenzaldoxime. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing the two-step synthesis from benzaldehyde. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

Section 1: Synthesis Overview and Chemical Logic

The conversion of benzaldehyde to α-chlorobenzaldoxime is a sequential, two-step process. Understanding the mechanism of each step is critical for diagnosing and resolving experimental challenges.

  • Step 1: Oximation. Benzaldehyde, an aldehyde, reacts with hydroxylamine in the presence of a base to form benzaldoxime. This is a nucleophilic addition-elimination reaction at the carbonyl carbon.[1][2]

  • Step 2: Chlorination. The benzaldoxime is then chlorinated at the carbon of the C=N bond to yield the final product, α-chlorobenzaldoxime (also known as N-hydroxybenzimidoyl chloride).[3]

G cluster_0 Synthesis Workflow Benzaldehyde Benzaldehyde Benzaldoxime Benzaldoxime (Intermediate) Benzaldehyde->Benzaldoxime Step 1: Oximation Hydroxylamine Hydroxylamine (e.g., NH2OH·HCl + Base) Hydroxylamine->Benzaldoxime FinalProduct α-Chlorobenzaldoxime Benzaldoxime->FinalProduct Step 2: Chlorination ChlorinatingAgent Chlorinating Agent (e.g., Cl2, NCS) ChlorinatingAgent->FinalProduct

Caption: High-level workflow for the two-step synthesis.

Core Reaction Mechanisms

Understanding the flow of electrons and the intermediates formed is key to troubleshooting.

Caption: Simplified reaction mechanisms for oximation and chlorination.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.

Problem 1: Low or No Yield of Benzaldoxime (Step 1)

Question: I've mixed my benzaldehyde and hydroxylamine hydrochloride, but my yield of benzaldoxime is very low after workup. What went wrong?

Answer: Low yield in the oximation step typically points to three areas: pH control, reaction completion, or workup losses.

  • Causality (pH Control): The reaction mechanism involves a delicate balance. The nucleophilic attack requires a free lone pair on the hydroxylamine nitrogen, which is suppressed in highly acidic conditions. However, the subsequent dehydration step is acid-catalyzed.[2] An optimal pH of around 5-6 is often cited to balance these opposing requirements.[2] If you add a strong base like NaOH without control, the pH can become too high, hindering the dehydration step.

    • Solution: Use a weaker base or carefully buffer the reaction. A common procedure involves adding hydroxylamine hydrochloride to a mixture of benzaldehyde and an aqueous solution of sodium hydroxide.[4] Ensure the base is added portion-wise to avoid large pH spikes.

  • Causality (Reaction Monitoring): Assuming the reaction is complete without verification can be a pitfall. Oximation can take several hours at room temperature.

    • Solution: Monitor the reaction using Thin Layer Chromatography (TLC). Spot the reaction mixture against a standard of your starting benzaldehyde. The reaction is complete when the benzaldehyde spot has completely disappeared.

  • Causality (Workup Losses): Benzaldoxime has some solubility in water. During aqueous workup, especially if large volumes of water are used, a significant amount of product can be lost.[5]

    • Solution: After the initial separation, extract the aqueous layer 2-3 times with a suitable organic solvent (like ether) to recover any dissolved product.[4] Combine these organic extracts with your main organic layer before drying and solvent removal.

Problem 2: The Chlorination Reaction (Step 2) is Not Working or Yields are Poor.

Question: My benzaldoxime intermediate is pure, but after adding the chlorinating agent, I get a complex mixture or a very low yield of α-chlorobenzaldoxime. What's the issue?

Answer: The chlorination step is sensitive to temperature, moisture, and the choice of chlorinating agent.

  • Causality (Temperature Control): This reaction is often exothermic. Uncontrolled temperature increases can lead to side reactions, most notably the dehydration of the oxime to form benzonitrile, or other decomposition pathways.[3][6]

    • Solution: Strict temperature control is non-negotiable. The reaction should be performed in an ice bath or a cryo-cooler to maintain a low temperature, typically between -5°C and 0°C.[7] The chlorinating agent should be added slowly and dropwise to dissipate heat and prevent localized temperature spikes.[7]

  • Causality (Moisture): Water can react with some chlorinating agents and interfere with the reaction.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. If using a gas like chlorine, ensure it is passed through a drying tube.

  • Causality (Chlorinating Agent Choice): The effectiveness and handling requirements of chlorinating agents vary.

    • Solution:

      • Gaseous Chlorine (Cl₂): Highly effective but requires careful handling in a fume hood with a gas inlet and scrubbing system. It's typically dissolved in an inert solvent like carbon tetrachloride or chloroform and added slowly.[7][8]

      • N-Chlorosuccinimide (NCS): A solid reagent that is easier to handle than chlorine gas. It can be used effectively in solvents like DMF.[3]

      • Oxone®/HCl: This system generates the active chlorinating species in situ and can be a safer alternative.[9]

Problem 3: My Final Product is an Oil and Won't Crystallize.

Question: The protocol says α-chlorobenzaldoxime is a solid, but I'm left with a yellow oil after removing the solvent. How can I purify it?

Answer: Obtaining an oil instead of a crystalline solid usually indicates the presence of impurities that are inhibiting crystallization.

  • Causality (Impurities): Residual solvent, unreacted benzaldoxime, or side products (like benzonitrile) can act as impurities. Over-chlorination, where more than one chlorine is added, can also lead to oily byproducts.[10]

    • Solution 1 (Recrystallization): This is the most effective purification method. α-Chlorobenzaldoxime can be recrystallized from petroleum ether.[7] Dissolve the crude oil in a minimum amount of hot petroleum ether, then cool slowly. If crystals don't form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Solution 2 (Column Chromatography): If recrystallization fails, column chromatography using silica gel can be used to separate the product from impurities. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is a good starting point.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the expected melting point for pure α-chlorobenzaldoxime?

    • The reported melting point is in the range of 48-52°C.[7][11] A broad or depressed melting point is a strong indicator of impurities.

  • Q2: How can I confirm the structure of my final product?

    • Proton NMR (¹H NMR) is an excellent tool. You should expect to see aromatic protons and a characteristic singlet for the oxime proton (OH).[8] Mass spectrometry can confirm the molecular weight (155.58 g/mol ).[12]

  • Q3: What are the primary safety concerns with this synthesis?

    • Reagents: Benzaldehyde is a sensitizer. Chlorine gas is highly toxic and corrosive. Use of solvents like chloroform and carbon tetrachloride requires working in a well-ventilated fume hood.

    • Product: α-chlorobenzaldoxime is an irritant, causing skin and eye irritation.[12] It should be handled with care, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[11]

  • Q4: Can I get different isomers (E/Z) of the final product?

    • Yes, both the intermediate benzaldoxime and the final α-chlorobenzaldoxime can exist as E/Z isomers.[3] The specific isomer ratio can depend on the reaction conditions. For many subsequent applications, the mixture of isomers is used directly. If a specific isomer is required, further purification or specific synthetic routes may be necessary.

Section 4: Data and Protocols

Table 1: Comparison of Common Chlorination Conditions
Chlorinating AgentSolventTemperature (°C)Typical ProcedureReference
Chlorine (Cl₂) gasCarbon TetrachlorideRoom TemperatureCl₂ in CCl₄ added to benzaldoxime in CCl₄, stirred for 3 hrs.PrepChem[8]
Chlorine (Cl₂) gasChloroform-2Dry chlorine gas bubbled through a cooled solution of benzaldoxime.ECHEMI[7]
N-Chlorosuccinimide (NCS)DMFNot specifiedNCS added to a solution of benzaldoxime in DMF.Wikipedia[3]
Oxone®, HClDMFRoom TemperatureHCl and Oxone® added to benzaldoxime in DMF, stirred for 1 hr.ChemicalBook[9]
Protocol 1: Synthesis of Benzaldoxime

This protocol is adapted from established laboratory procedures.[4]

  • In a flask, prepare a solution of 14 g of sodium hydroxide in 40 ml of water.

  • Add 21 g of benzaldehyde to the flask and mix.

  • In small portions, add 14 g of hydroxylamine hydrochloride to the mixture while shaking or stirring continuously. The reaction is exothermic; maintain the temperature with a cool water bath if necessary.

  • After the addition is complete, the mixture will cool, and a crystalline mass should separate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the ether under reduced pressure to yield crude benzaldoxime.

Protocol 2: Synthesis of α-Chlorobenzaldoxime (using Cl₂)

This protocol is adapted from established laboratory procedures and requires stringent safety measures.[7]

  • Dissolve the crude benzaldoxime from Protocol 1 in anhydrous chloroform.

  • Cool the solution to -2°C in an ice-salt bath.

  • While stirring vigorously, bubble dry chlorine gas into the solution. Carefully monitor the temperature, ensuring it does not rise above -2°C.

  • Once the reaction is complete (monitored by TLC), remove the dissolved excess chlorine by bubbling nitrogen gas through the solution or by applying a vacuum for a short period.

  • Evaporate the solvent at a temperature below 40°C.

  • Dissolve the resulting crude residue in a minimal amount of hot petroleum ether and cool to crystallize the pure α-chlorobenzaldoxime.

References

  • Title: Synthesis of α-chlorobenzaldehyde oxime Source: PrepChem.com URL: [Link]

  • Title: Propose a mechanism for the reaction of benzaldehyde with hydroxylam.. Source: Filo URL: [Link]

  • Title: Benzaldehyde oxime Source: Wikipedia URL: [Link]

  • Title: alpha-Chlorobenzaldoxime Source: LookChem URL: [Link]

  • Title: The formation of nitriles from the reaction between benzaldoxime (benzaldehyde oxime) and thiocarbonyl compounds by free radical mechanisms Source: RSC Publishing URL: [Link]

  • Title: How To: Troubleshoot a Reaction Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Multistep Reaction Sequence: Benzaldehyde to Benzilic Acid Source: Odinity URL: [Link]

  • Title: How is the equation between benzaldehyde and hydroxylamine determined? Source: Quora URL: [Link]

  • Title: Preparation of benzaldoxime Source: PrepChem.com URL: [Link]

  • Title: Process for halogenation of aldehydes and production of oximes therefrom Source: Google Patents URL
  • Title: 9: Multistep Synthesis (Experiment) Source: Chemistry LibreTexts URL: [Link]

  • Title: o-Chlorobenzaldoxime Source: PubChem URL: [Link]

  • Title: Production of alpha-hydroxy oximes Source: Google Patents URL
  • Title: Alpha-chlorobenzaldoxime Source: PubChem URL: [Link]

Sources

troubleshooting low conversion rates in 1,3-dipolar cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Priority: High (Low Conversion) Assigned Specialist: Senior Application Scientist, Synthesis Division

Mission Statement

Welcome to the Advanced Synthesis Support Center. You are likely here because your "click" reaction didn't click, or your cycloaddition stalled at 40% conversion.

In 1,3-dipolar cycloadditions—whether the classic Huisgen thermal reaction, Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or nitrone-olefin ligations—low conversion is rarely a mystery; it is a symptom of a specific kinetic or thermodynamic bottleneck. This guide treats your reaction as a system to be debugged, moving from reagent integrity to catalytic cycle analysis and frontier orbital alignment.

Phase 1: Triage & Diagnostics (Visual Workflow)

Before modifying your reaction, identify the failure mode using the logic flow below.

TroubleshootingFlow Start ISSUE: Low Conversion (<50%) CatCheck Is the reaction Catalyzed? (Cu, Ru, Lewis Acid) Start->CatCheck CuAAC Catalyst Type? CatCheck->CuAAC Yes Thermal Thermal/Strain-Promoted CatCheck->Thermal No Cu_Path CuAAC (Copper) CuAAC->Cu_Path Ru_Path RuAAC (Ruthenium) CuAAC->Ru_Path Oxidation CHECK: Catalyst Oxidation Did solution turn green/blue? Cu_Path->Oxidation Ligand CHECK: Ligand Compatibility Is ligand suited for solvent? Cu_Path->Ligand Sterics CHECK: Steric Clash RuAAC is sensitive to bulky azides Ru_Path->Sterics Electronic CHECK: HOMO-LUMO Gap Are electronics matched? Thermal->Electronic Stability CHECK: Dipole Dimerization (e.g., Nitrile Oxides -> Furoxans) Thermal->Stability

Figure 1: Diagnostic logic tree for isolating the root cause of low conversion in cycloaddition reactions.

Phase 2: Troubleshooting Guides (FAQs)
Category A: CuAAC (Copper-Catalyzed) Failures

The reaction started well but stalled, or the solution turned green.

Q1: My reaction stalled at 60% conversion. Adding more catalyst didn't help. Why? Diagnosis: Catalyst Poisoning or Oxidation. The active species is Cu(I) .[1][2][3][4] If your reaction vessel admits oxygen, Cu(I) oxidizes to Cu(II) (inactive), often indicated by a color change to green or blue.

  • The Fix:

    • Degas solvents thoroughly (sparge with Ar/N2 for 15 mins).

    • Increase Reducing Agent: Ensure Sodium Ascorbate is present at 5–10 equivalents relative to Cu. It acts as a "scavenger" to regenerate Cu(I) in situ [1].

    • Use a Sacrificial Anode: For stubborn reactions, adding a piece of clean Copper wire can maintain the Cu(I) concentration via comproportionation (

      
      ).
      

Q2: I am working in aqueous buffer/cell media, and the yield is negligible. Diagnosis: Ligand Incompatibility. The standard ligand TBTA is poorly soluble in water, leading to catalyst precipitation. Without a ligand, Cu(I) is rapidly oxidized or disproportionates.

  • The Fix: Switch to water-soluble ligands.

  • Data Comparison:

LigandWater SolubilityReaction SpeedRecommended Use
TBTA PoorModerateOrganic solvents (DMSO/tBuOH)
THPTA HighFastAqueous buffers, Bioconjugation [2]
BTTAA HighVery FastLive cell labeling, low Cu loading [3]

Q3: My internal alkyne is not reacting with the azide using CuSO4. Diagnosis: Mechanistic Mismatch. CuAAC is strictly limited to terminal alkynes because the mechanism requires the formation of a copper-acetylide intermediate (


).
  • The Fix: Switch to RuAAC (Ruthenium catalysis).[2][4] Cp*RuCl(PPh3)2 tolerates internal alkynes and yields 1,5-disubstituted triazoles (complementary to CuAAC's 1,4-regioselectivity) [4].

Category B: Kinetic Stalling (Uncatalyzed/Thermal)

The reaction is too slow even at high temperatures.

Q4: My thermal cycloaddition (e.g., Nitrone + Alkene) takes 48 hours. How can I accelerate it without heat? Diagnosis: Large HOMO-LUMO Gap. Concerted cycloadditions are governed by Frontier Molecular Orbital (FMO) theory.[5] The reaction rate depends on the energy gap between the HOMO of the dipole and the LUMO of the dipolarophile (or vice versa).[6]

  • The Fix:

    • Electronic Tuning: Attach Electron-Withdrawing Groups (EWG) to the dipolarophile (lowers LUMO) or Electron-Donating Groups (EDG) to the dipole (raises HOMO). This narrows the gap ($ \Delta E $), accelerating the reaction [5].

    • Lewis Acid Catalysis: Adding a Lewis Acid (e.g.,

      
      , 
      
      
      
      ) coordinates to the dipolarophile's EWG, further lowering the LUMO energy and catalyzing the reaction at room temperature.

Q5: I'm using a Nitrile Oxide, but I'm isolating a furoxan byproduct instead of my isoxazole. Diagnosis: Dipole Dimerization. Nitrile oxides are unstable high-energy dipoles. If the dipolarophile reacts too slowly, the nitrile oxide will react with itself (dimerize) to form a furoxan.

  • The Fix: In Situ Generation. Do not isolate the nitrile oxide. Generate it slowly in the presence of an excess of the dipolarophile (e.g., from an oxime using Chloramine-T or NCS). This keeps the steady-state concentration of the dipole low, favoring the cross-reaction over dimerization [6].

Phase 3: The "Death" of the Catalyst (Visual Mechanism)

Understanding why the CuAAC reaction fails requires visualizing the catalytic cycle's vulnerability to oxidation.

CuAAC_Cycle Cu1 Active Catalyst [L-Cu(I)] Acetylide Cu-Acetylide Formation Cu1->Acetylide + Alkyne Oxidation OXIDATION (O2) Forms inactive L-Cu(II) Cu1->Oxidation Air Exposure Metallacycle Metallacycle Intermediate Acetylide->Metallacycle + Azide Product Triazole Product Metallacycle->Product Ring Closure Product->Cu1 Turnover Oxidation->Cu1 Reduction Ascorbate Rescue by Ascorbate Ascorbate->Oxidation Supplies e-

Figure 2: The CuAAC catalytic cycle showing the critical vulnerability of Cu(I) to oxidation and the "rescue" role of ascorbate.

Phase 4: Standard Optimization Protocol

If your conversion is low (<50%), execute this protocol in order. Do not skip steps.

Step 1: The "Concentration Crunch"

Most cycloadditions are second-order reactions (


).
  • Action: Increase reactant concentration to 0.5 M – 1.0 M .

  • Why: Dilute conditions (<0.1 M) exponentially slow down bimolecular collisions. If solubility is an issue, run the reaction "neat" (solvent-free) or in a minimum amount of solvent.

Step 2: The Ligand Screen (For CuAAC)
  • Control: 1 mol% CuSO4, 10 mol% Sodium Ascorbate.

  • Variable: Test Ligands (TBTA vs. THPTA).

  • Action: Premix Cu(II) and Ligand before adding to the reaction. This ensures the active complex forms immediately upon reduction.

Step 3: The "On-Water" Effect
  • Action: If using organic solvents (THF, DCM) and reaction is slow, switch to Water/tBuOH (1:1) or pure water.

  • Why: Water accelerates many cycloadditions due to hydrophobic effects (forcing organic reactants together) and hydrogen-bond stabilization of the polarized transition state [7].[7]

References
  • Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002.[8]

  • Hong, V., et al. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie, 2009.

  • Besanceney-Webler, C., et al. "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation." Angewandte Chemie, 2011.

  • Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Azides."[8][9] Journal of the American Chemical Society, 2005.

  • Houk, K. N., et al. "Frontier Molecular Orbital Theory of Cycloaddition Reactions." Accounts of Chemical Research, 1975.

  • Himo, F., et al. "Mechanisms of Nitrile Oxide Cycloadditions." Journal of the American Chemical Society, 2005.

  • Narayan, S., et al. "On Water: Unique Reactivity of Organic Compounds in Aqueous Suspension." Angewandte Chemie, 2005.

Sources

stability of alpha-Chlorobenzaldoxime in solution over time

Technical Support Center: Stability of -Chlorobenzaldoxime

Subject: Stability, Storage, and Handling of

Document ID:Last Updated:Author:
Introduction: The Stability Paradox

User Disambiguation Warning: This guide addresses


-Chlorobenzaldoxime

1not
Benzonitrile Oxidedehydrohalogenationsolvolysis

Understanding these specific pathways allows you to control the "masking" and "unmasking" of the reactive species.

Degradation Mechanisms (The "Why")

The stability of

DimerizationHydrolysis
Pathway Analysis
  • The Dimerization Trap (Base/Heat Induced): Even trace basicity (from glass surfaces or solvents like DMF) promotes the elimination of HCl, generating Benzonitrile Oxide. This species is transient and, in the absence of a dipolarophile (alkene/alkyne), rapidly dimerizes to Diphenylfuroxan . This is the most common cause of "white precipitate" formation.

  • The Hydrolysis Trap (Polar Protic Solvents): In water or alcohols, the chlorine atom is susceptible to nucleophilic attack, converting the compound to Benzohydroxamic acid or esters.

Visualizing the Decay Pathways

DecompositionStartα-Chlorobenzaldoxime(Solution)NitOxBenzonitrile Oxide(Reactive Intermediate)Start->NitOx -HCl (Base/Heat)FastHydroxBenzohydroxamic Acid(Hydrolysis Product)Start->Hydrox +H2O / ROHSlow (Solvolysis)DimerDiphenylfuroxan(Insoluble Dimer)NitOx->Dimer Dimerization(No Dipolarophile)

Figure 1: The dual degradation pathways of

Troubleshooting Guide
Scenario A: "I see a white precipitate in my stock solution."
  • Diagnosis: You have likely formed Diphenylfuroxan .

  • Cause: Spontaneous elimination of HCl followed by dimerization. This often happens if the solution was stored in a non-acidified polar solvent or exposed to trace base (e.g., unwashed glassware with detergent residue).

  • Immediate Action: Filter the solution. The precipitate is the dimer (usually insoluble in cold solvents). The filtrate may still contain active material, but concentration is compromised.

  • Prevention: Store in non-polar solvents (DCM, Toluene) or add trace HCl to stabilize the precursor.

Scenario B: "My cycloaddition yield is dropping over time."
  • Diagnosis: The "mask" is falling off too early.

  • Cause: If you generate the nitrile oxide in situ (e.g., adding Et3N slowly), the rate of generation must match the rate of cycloaddition. If the precursor degrades in the stock solution before entering the reactor, your stoichiometry is off.

  • Verification: Run a TLC. The dimer moves much faster (non-polar) than the hydroxamic acid (very polar).

  • Fix: Prepare solutions fresh. Do not make stock solutions in DMF or DMSO for long-term storage (hours only).

Scenario C: "NMR shows a loss of the oxime proton."
  • Diagnosis: Solvolysis or Deprotonation.

  • Analysis:

    • Signal Shift: The OH proton of the oxime is typically broad around 10-12 ppm.

    • Disappearance: If this peak vanishes and new aromatic peaks appear, you have likely hydrolyzed to the hydroxamic acid (check for broad OH/NH peaks) or formed the dimer (check for symmetry in aromatic region).

Best Practice Protocols
Solvent Compatibility Matrix
SolventStability RatingRisk FactorRecommended Storage Time
Dichloromethane (DCM) ⭐⭐⭐⭐⭐ (Excellent)Low. Non-nucleophilic.[2]Days to Weeks (at -20°C)
Toluene ⭐⭐⭐⭐⭐ (Excellent)Low. Non-polar.Days to Weeks (at -20°C)
Diethyl Ether ⭐⭐⭐⭐ (Good)Moderate. Peroxides/Hygroscopic.Days (Dry)
Methanol/Ethanol ⭐⭐ (Poor)High. Solvolysis/Nucleophilic attack.Prepare Immediately Before Use
DMF / DMSO ⭐ (Critical)Critical. Basic character promotes HCl loss.Do Not Store
Water (pH 7) ☠️ (Unstable)Hydrolysis to hydroxamic acid.N/A
Protocol: Validating Stock Purity

Before using a stored solution for a critical step, perform this 15-minute check:

  • Aliquot: Take 50 µL of solution.

  • Evaporate: Blow down with nitrogen (do not heat).

  • Reconstitute: Dissolve in CDCl3.

  • H-NMR:

    • Look for the characteristic aromatic multiplet of the precursor.

    • Red Flag: A singlet or simplified multiplet indicates the symmetrical dimer (Diphenylfuroxan).

    • Red Flag: Broad peaks near 8-9 ppm indicate hydrolysis (Hydroxamic acid).

Frequently Asked Questions (FAQs)

Q: Can I store


-Chlorobenzaldoxime in the freezer?A:only as a solid

Q: Why does my solution turn yellow? A: Pure

Benzonitrile Oxide

Q: Is the degradation reversible? A: No. Once the dimer (furoxan) or the hydrolysis product (hydroxamic acid) is formed, you cannot easily revert to the chloroxime. You must recrystallize or resynthesize.

Q: I need to use a polar solvent for my reaction. What should I do? A: Dissolve the solid in the polar solvent (e.g., MeOH) immediately before adding the base/dipolarophile. Never let it "sit" in methanol for hours.

References
  • Liu, K. C., et al. (1980).[3] Synthetic Applications of Hydroximoyl Chlorides. Journal of Organic Chemistry, 45(19), 3916–3918.

  • Salgado-Zamora, H., et al. (1998).[3] On the Reactivity of Hydroximoyl Chlorides: Preparation of 2-Aryl Imidazolines. Heterocycles, 47(2), 1043.[3]

  • Grundmann, C., & Dean, J. M. (1965). Nitrile Oxides.[3][4][5][6] V. Stable Aromatic Nitrile Oxides. Journal of Organic Chemistry, 30(8), 2809–2812.

  • Mendelsohn, B. A., et al. (2009).[4] Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Organic Letters, 11(7), 1539–1542.

recrystallization solvents for purifying alpha-Chlorobenzaldoxime

Author: BenchChem Technical Support Team. Date: February 2026

A-Level Application Note & Troubleshooting Guide

Welcome to the technical support guide for the purification of α-Chlorobenzaldoxime (CAS 698-16-8) via recrystallization. This document provides in-depth, field-tested guidance for researchers, chemists, and drug development professionals. Our goal is to move beyond simple protocols and explain the causal relationships in the experimental process, enabling you to troubleshoot effectively and achieve high-purity material.

Part 1: Frequently Asked Questions - Core Concepts

This section addresses fundamental questions regarding the material properties and the goals of the recrystallization process.

Q1: What are the critical physical properties of α-Chlorobenzaldoxime that influence recrystallization?

Understanding the compound's physical characteristics is the foundation of a successful purification strategy. The most critical parameter is its low melting point, which dictates the choice of suitable solvents.

Table 1: Key Physical Properties of α-Chlorobenzaldoxime

PropertyValueSignificance for RecrystallizationSource(s)
Molecular Formula C₇H₆ClNOProvides context for polarity and potential intermolecular forces.[1][2]
Molecular Weight 155.58 g/mol Used for calculating yield.[1][2]
Appearance Colorless to pale yellow crystalline solidThe goal of recrystallization is often to remove colored impurities, resulting in colorless crystals.[2][3]
Melting Point (M.P.) 48-52°CCRITICAL CONSTRAINT: The boiling point of the chosen solvent must be lower than the compound's melting point to prevent "oiling out".[2][3]
General Solubility Soluble in organic solvents like ethanol and ether.Indicates that a range of organic solvents should be screened.[2]
Q2: What is the primary objective of recrystallizing α-Chlorobenzaldoxime?

The primary objective is to remove impurities. α-Chlorobenzaldoxime is often synthesized via the chlorination of benzaldehyde oxime.[3] This process can leave behind unreacted starting materials, byproducts, or colored degradation products. Recrystallization is a purification technique that leverages differences in solubility between the desired compound and these impurities to isolate it in a highly pure, crystalline form. A successful recrystallization enhances the compound's purity, which is critical for subsequent synthetic steps or biological assays.

Part 2: Solvent Selection - A Systematic Approach

Choosing the right solvent is the most critical step in developing a robust recrystallization protocol.[4] The principle of "like dissolves like" is a useful starting point; given its structure, α-Chlorobenzaldoxime has intermediate polarity.[5]

Q3: What defines an ideal recrystallization solvent for α-Chlorobenzaldoxime?

An ideal solvent system must meet four key criteria:

  • Temperature-Dependent Solubility: The solvent should dissolve α-Chlorobenzaldoxime completely when hot, but poorly or not at all at room temperature or below.[6] This differential is what allows for crystal formation upon cooling.

  • Boiling Point Below Melting Point: The solvent's boiling point must be lower than the compound's melting point (~48-52°C).[4][6] If the solvent boils at a higher temperature, the solid will melt before it dissolves, forming an oil that is difficult to crystallize. This is the most common point of failure.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor after filtration).[7]

  • Inertness & Volatility: The solvent must not react with α-Chlorobenzaldoxime and should be volatile enough to be easily removed from the final crystals.[4]

Q4: Which single solvents are recommended for recrystallizing α-Chlorobenzaldoxime?

Given the low melting point, low-boiling-point non-polar or weakly polar solvents are the best candidates.

Table 2: Single-Solvent Suitability for α-Chlorobenzaldoxime Recrystallization

SolventBoiling Point (°C)Suitability & RationaleSource(s)
Petroleum Ether ~30-60°CHighly Recommended. A synthesis procedure specifically notes its use for crystallizing the crude product. Its low boiling point is ideal.[3]
Hexanes ~69°CPotentially Unsuitable. The boiling point is higher than the melting point of the compound, posing a high risk of oiling out. Use with extreme caution, dissolving well below the boiling point.[8]
Diethyl Ether ~35°CGood Candidate. Low boiling point is a major advantage. However, its high volatility can make it difficult to handle, and the temperature differential between hot and cold is small, potentially reducing yield.[6]
Dichloromethane ~40°CGood Candidate. Low boiling point is suitable. Its moderate polarity may make it a very effective solvent, potentially requiring a mixed system.[5]
Ethanol / Methanol 78°C / 65°CNot Recommended (as single solvents). Boiling points are too high, which will cause the compound to melt and oil out.[5] These are best used as the "good" solvent in a mixed-solvent system.[5]
Q5: When and how should I use a mixed-solvent system?

A mixed-solvent (or two-solvent) system is ideal when no single solvent meets all the criteria.[7] This is common for oximes, with ethanol-water being a frequently cited pair for similar compounds.[9][10]

  • When to Use: Use this method when you find that α-Chlorobenzaldoxime is too soluble in one solvent (like ethanol) even when cold, and insoluble in another solvent (like water) even when hot. The two solvents must be miscible.[7]

  • How it Works: You dissolve the compound in a minimal amount of the hot "good" solvent (e.g., ethanol). Then, you slowly add the "bad" solvent (e.g., water) to the hot solution until it just begins to turn cloudy (the saturation point). A drop or two of the "good" solvent is added to redissolve the precipitate, and the solution is then allowed to cool slowly.[11]

Part 3: Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of α-Chlorobenzaldoxime and provides actionable solutions.

Q6: My α-Chlorobenzaldoxime "oiled out" instead of forming crystals. What happened and how do I fix it?

This is the most anticipated problem due to the compound's low melting point. Oiling out occurs when the solid melts before it dissolves, forming a liquid layer that is immiscible with the solvent.

  • Cause 1: Solvent Boiling Point is Too High. You used a solvent that boils at a temperature above ~50°C. The compound melted into a liquid, and molten compounds rarely crystallize well.

    • Solution: Switch to a lower-boiling-point solvent like petroleum ether or diethyl ether. If using a mixed system like ethanol/water, ensure you are dissolving the compound at a temperature below 50°C, not at the solvent's boiling point.

  • Cause 2: High Impurity Concentration. Significant amounts of impurities can depress the melting point of your compound, causing it to melt even in a suitable solvent.

    • Solution: Try adding more solvent to keep the compound from coming out of solution at a temperature above its depressed melting point.[12] If the oil persists, remove the solvent by rotary evaporation, and first purify the crude solid by passing it through a short silica plug to remove gross impurities before attempting recrystallization again.

Q7: My recovery yield is very low. How can I improve it?

A low yield (e.g., <50%) is a common issue that can often be rectified.

  • Cause 1: Using Too Much Solvent. This is the most frequent reason for poor yield. Excess solvent keeps a significant portion of your compound dissolved even after cooling.[12]

    • Solution: During the dissolution step, add the hot solvent in small portions until the solid just dissolves. If you have already completed the filtration and suspect this is the issue, you can boil off some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals.[5]

  • Cause 2: Premature Crystallization. If crystals form in the funnel during a hot filtration step, you will lose product.

    • Solution: Use slightly more solvent than the minimum required for dissolution to ensure the compound stays in solution during the transfer. Also, pre-heat your filtration apparatus (funnel and flask) with hot solvent before filtering your solution.[11]

  • Cause 3: Incomplete Crystallization. The solution may not have been cooled sufficiently.

    • Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

Q8: The crystals formed instantly as a fine powder. Is this a problem?

Yes, this is known as "crashing out." Rapid crystallization tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[12]

  • Cause: The solution was cooled too quickly, or it was too concentrated.

    • Solution: Re-heat the solution to dissolve the solid completely. Add a small amount of additional solvent (1-5% of the total volume) and allow the flask to cool slowly.[12] Insulate the flask by letting it stand on a cork ring or paper towels at room temperature, away from drafts. Slow cooling is essential for forming large, pure crystals.

Part 4: Experimental Protocols & Visual Workflows

Protocol 1: Single-Solvent Recrystallization with Petroleum Ether
  • Dissolution: Place the crude α-Chlorobenzaldoxime in an Erlenmeyer flask. Add a minimal amount of petroleum ether (boiling range 30-60°C).

  • Heating: Gently warm the flask on a steam bath or in a warm water bath (not exceeding 45°C) while swirling. Add more petroleum ether in small portions until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold petroleum ether to remove any adhering mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator. Confirm purity by taking a melting point.

Diagram 1: General Recrystallization Workflow

This diagram illustrates the fundamental steps of the purification process.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Analysis start Crude Solid choose_solvent Select Solvent System start->choose_solvent dissolve Dissolve in Minimum Hot Solvent choose_solvent->dissolve hot_filt Hot Filtration (If Insoluble Impurities) dissolve->hot_filt optional cool Slow Cooling (Crystal Formation) dissolve->cool hot_filt->cool ice_bath Ice Bath (Maximize Yield) cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry analyze Analyze Purity (M.P.) dry->analyze

Caption: A flowchart of the key stages in a typical recrystallization experiment.

Diagram 2: Solvent Selection Decision Tree

This diagram provides a logical pathway for selecting the optimal solvent system for α-Chlorobenzaldoxime.

Solvent_Selection start Start: Crude α-Chlorobenzaldoxime test_nonpolar Test Low-BP Non-Polar Solvent (e.g., Petroleum Ether) start->test_nonpolar result1 Good: Soluble Hot, Insoluble Cold? test_nonpolar->result1 use_single Proceed with Single-Solvent Recrystallization result1->use_single Yes too_soluble Problem: Too Soluble When Cold result1->too_soluble No (Too Soluble) insoluble Problem: Insoluble When Hot result1->insoluble No (Insoluble) test_mixed Test Mixed-Solvent System (e.g., Ethanol/Water) result2 Good: Soluble in Good Solvent, Precipitates with Bad Solvent? test_mixed->result2 use_mixed Proceed with Mixed-Solvent Recrystallization result2->use_mixed Yes oiling_out Problem: Oiling Out? result2->oiling_out No oiling_out_sol Solution: 1. Use lower BP solvent. 2. Dissolve below M.P. 3. Add more solvent. oiling_out->oiling_out_sol too_soluble->test_mixed insoluble->test_mixed

Caption: A decision tree for troubleshooting and selecting a suitable solvent.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5706359, alpha-Chlorobenzaldoxime. Retrieved from [Link]

  • LookChem (Date not available). Cas 698-16-8, alpha-Chlorobenzaldoxime. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry (Date not available). Recrystallization. Retrieved from [Link]

  • Reddit r/Chempros (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Sciencemadness Discussion Board (2014). Oximes. Retrieved from [Link]

  • California State University, Stanislaus (Date not available). Crystallization. Retrieved from [Link]

  • University of California, Irvine (Date not available). Experiment 2: Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96239, o-Chlorobenzaldoxime. Retrieved from [Link]

  • LibreTexts Chemistry (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • PrepChem (Date not available). Synthesis of 2-chlorobenzaldoxime. Retrieved from [Link]

  • MIT OpenCourseWare (Date not available). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • ResearchGate (2018). How I do recrystalyzation for a chrmical compound that oftenly soluble in all solvents at room temperature? Retrieved from [Link]

  • Master Organic Chemistry (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to ¹H NMR Chemical Shifts of α-Chlorobenzaldoxime: CDCl₃ vs. DMSO-d₆

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for α-chlorobenzaldoxime when analyzed in two common deuterated solvents: chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆). For researchers, scientists, and professionals in drug development, understanding solvent-induced chemical shift variations is paramount for accurate structural elucidation and characterization of molecular interactions. This document delves into the underlying principles governing these spectral differences, supported by established experimental observations and theoretical concepts.

The Molecule in Focus: α-Chlorobenzaldoxime

α-Chlorobenzaldoxime is an organic compound featuring a chlorophenyl group attached to an oxime functional group. The protons on this molecule, particularly the labile oxime proton (-NOH) and the aromatic protons, are sensitive to their chemical environment. The choice of NMR solvent can dramatically alter their resonance frequencies (chemical shifts), providing valuable information about solute-solvent interactions.

For the purpose of this guide, we will refer to the protons as follows:

  • Hₐ : The acidic proton of the oxime group (-NOH).

  • Hb : The methine proton (=CH-).

  • Hₒ/Hₘ : The ortho and meta protons on the chlorophenyl ring, respectively.

Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra

To ensure data integrity and reproducibility, a standardized protocol is essential. The following steps describe a self-validating system for obtaining and comparing the ¹H NMR spectra of α-chlorobenzaldoxime in CDCl₃ and DMSO-d₆.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of α-chlorobenzaldoxime.

    • Prepare two separate, clean, and dry NMR tubes.

    • Dissolve one sample in ~0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Dissolve the second sample in ~0.6 mL of DMSO-d₆, also containing 0.03% v/v TMS.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Instrument Setup and Calibration:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

    • Tune and shim the spectrometer for each sample to achieve optimal magnetic field homogeneity.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Data Acquisition:

    • Record the ¹H NMR spectra at a constant temperature, typically 20-25°C.[1]

    • Acquire the spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the raw data (Free Induction Decay - FID) using Fourier transformation, followed by phase and baseline correction.

The following diagram illustrates the experimental workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing P1 Weigh α-chlorobenzaldoxime P2 Prepare two NMR tubes P1->P2 P3 Dissolve in CDCl3 + TMS P2->P3 P4 Dissolve in DMSO-d6 + TMS P2->P4 A1 Tune and Shim Spectrometer P3->A1 Sample 1 P4->A1 Sample 2 A2 Acquire 1D Proton Spectrum A1->A2 A3 Process FID (FT, Phasing) A2->A3 R Comparative Analysis A3->R Final Spectrum

Caption: Experimental workflow for comparative ¹H NMR analysis.

¹H NMR Spectral Data: A Comparative Analysis

While specific experimental data for α-chlorobenzaldoxime in both solvents is not consolidated in a single source, we can predict the chemical shifts based on extensive studies of solvent effects on similar functional groups.[2][3] The solvent-induced shift (Δδ) is defined as δ(DMSO-d₆) - δ(CDCl₃).

Proton AssignmentExpected δ in CDCl₃ (ppm)Expected δ in DMSO-d₆ (ppm)Expected Δδ (ppm)Key Interaction
Hₐ (-NOH) 8.0 - 9.5 (broad)10.5 - 12.0 (broad)+2.0 to +3.0Strong Hydrogen Bonding
Hb (=CH-) ~8.15~8.20~+0.05Polarity/Anisotropy
Hₒ (ortho-ArH) ~7.8~7.85~+0.05Polarity/Anisotropy
Hₘ (meta-ArH) ~7.4~7.45~+0.05Polarity/Anisotropy

Discussion: Unraveling the Solvent-Induced Shifts

The differences in chemical shifts observed between CDCl₃ and DMSO-d₆ can be attributed to several key solute-solvent interactions, primarily hydrogen bonding, solvent polarity, and magnetic anisotropy.[2][3][4]

The Oxime Proton (Hₐ): A Tale of Hydrogen Bonding

The most dramatic difference is observed for the labile oxime proton.

  • In CDCl₃: Chloroform is a non-polar aprotic solvent and a very weak hydrogen bond acceptor. The oxime proton may engage in weak intermolecular hydrogen bonding with other solute molecules, leading to a concentration-dependent chemical shift that is typically moderately downfield.[4][5]

  • In DMSO-d₆: Dimethyl sulfoxide is a highly polar aprotic solvent with a strongly basic oxygen atom, making it an excellent hydrogen bond acceptor.[4] The oxime proton of α-chlorobenzaldoxime will form a strong hydrogen bond with the sulfoxide oxygen. This interaction significantly deshields the proton, causing a substantial downfield shift in its resonance frequency, often by 2 ppm or more.[2][3] This effect is so pronounced because hydrogen bonding is the dominant interaction for protic hydrogens.[2][3]

The strong interaction between the oxime proton and DMSO is depicted below:

G cluster_solute α-Chlorobenzaldoxime cluster_solvent DMSO-d6 C6H4Cl Cl-Ph-CH= NOH N-O-Hₐ DMSO S=O NOH->DMSO Strong H-Bond CD3_1 (CD₃)₂

Caption: Hydrogen bonding between the oxime proton and DMSO-d₆.

Aromatic (Hₒ, Hₘ) and Methine (Hb) Protons

The chemical shifts of the C-H protons are less dramatically affected than the N-O-H proton. The observed shifts are generally small and positive (downfield) when moving from CDCl₃ to DMSO-d₆.[6] These shifts are not due to hydrogen bonding but are influenced by:

  • Solvent Polarity and Electric Field Effects: DMSO is more polar than CDCl₃. The higher dielectric constant of DMSO can influence the electron density distribution in the solute, leading to slight deshielding.[7]

  • Solvent Anisotropy: Both solvents exhibit magnetic anisotropy, but their effects differ. For many protons, the net effect of switching from CDCl₃ to the anisotropic DMSO molecule results in a minor downfield shift.[2][3]

In some cases, specific C-H···O interactions between the solute and DMSO can occur, leading to more noticeable downfield shifts for the involved protons.[8]

Conclusion

The choice of solvent is a critical parameter in NMR spectroscopy that can lead to significant and informative changes in chemical shifts. For α-chlorobenzaldoxime, the most profound difference between its ¹H NMR spectra in CDCl₃ and DMSO-d₆ is the large downfield shift of the oxime proton signal in DMSO-d₆. This is a direct consequence of strong hydrogen bonding between the acidic proton and the sulfoxide oxygen of the solvent. The aromatic and methine protons exhibit more subtle downfield shifts, governed by the polarity and anisotropic properties of DMSO. This comparative analysis underscores the power of using different solvents to not only confirm structural features but also to probe the nature of intermolecular interactions.

References

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts. Academia.edu.
  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. Available at: [Link]

  • Chegg.com. (2022). Solved ′H NMR of 4-nitrobenzaldehyde in CDCl3. Available at: [Link]

  • Xu, Q. C., et al. (2014). Supporting Information for: A highly selective fluorescent sensor for ATP in neutral aqueous solution. The Royal Society of Chemistry. Available at: [Link]

  • Abraham, R. J., & Reid, M. (2015). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 53(1), 35-44. Available at: [Link]

  • Imber, M., et al. (2021). On the molecular basis of H2O/DMSO eutectic mixtures by using phenol compounds as molecular sensors: a combined NMR and DFT study. RSC Publishing. Available at: [Link]

  • Abraham, R. J., et al. (2006). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modgraph. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Egyptian Journal of Chemistry, 65(132), 1-8. Available at: [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR spectrum of oxime 6 in CDCl3 at 25 oC. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Available at: [Link]

  • Chen, H., et al. (2023). Unexpected Intermolecular C-H⋯O Hydrogen Bonds and 1H NMR Chemical Shifts in a Key Linker for Fluorine-18 Labeling of Dimeric Drugs. ACS Omega, 8(29), 26197-26205. Available at: [Link]

  • Symons, M. C. R., & Eaton, G. (1982). Hydrogen Bonding in CHCl3/DMSO-d6 and CDCl3/DMSO-h6 Mixtures. The Journal of Physical Chemistry A, 86(24), 4815-4818. Available at: [Link]

  • ResearchGate. (n.d.). The comparative 1 H NMR spectra (CDCl3, 500 MHz) in the region δ.... Available at: [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, simulated). Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

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Navigating the Vibrational Landscape: A Comparative Guide to the Infrared Spectroscopy of α-Chlorobenzaldoxime

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a cornerstone of innovation. Infrared (IR) spectroscopy stands as a powerful and accessible technique for the identification of functional groups, offering a unique vibrational fingerprint for a given molecule. This guide provides an in-depth technical comparison of the characteristic IR spectral peaks of α-Chlorobenzaldoxime, with a particular focus on the C=N (imine) and O-H (hydroxyl) stretching frequencies. While a definitive, publicly available spectrum for α-Chlorobenzaldoxime is elusive, this guide leverages established spectroscopic principles and comparative data from analogous compounds to predict and contextualize its key IR features.

The Significance of Vibrational Frequencies in Structural Elucidation

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and the atoms it connects, as well as the overall molecular environment. For α-Chlorobenzaldoxime, the C=N and O-H bonds are of primary interest for confirming its structure and purity. The position, intensity, and shape of their corresponding absorption bands provide critical information. For instance, the O-H stretching frequency is highly sensitive to hydrogen bonding, which can offer insights into the intermolecular interactions of the compound in its solid state.

Comparative Analysis of Characteristic IR Peaks

To construct a reliable predictive framework for the IR spectrum of α-Chlorobenzaldoxime, we will compare the known spectral data of structurally related compounds: benzaldoxime and 4-chlorobenzaldehyde. This comparative approach allows us to dissect the contributions of the core benzaldoxime structure and the electronic effects of the chloro-substituent.

CompoundFunctional GroupCharacteristic Peak (cm⁻¹)Peak Characteristics
α-Chlorobenzaldoxime (Predicted) O-H Stretch ~3250 Broad
C=N Stretch ~1640 Medium to Weak
BenzaldoximeO-H Stretch~3250 (solid state)[1]Broad
C=N Stretch~1645[1]Medium
4-ChlorobenzaldehydeC=O Stretch~1699[2]Strong
C-H (aldehyde)Not applicableNot applicable
General OximesO-H Stretch3200–3600[3]Broad
C=N Stretch1550-1650[3]Medium to Weak

Expert Insights:

The O-H stretching vibration in solid-state oximes typically appears as a broad band around 3250 cm⁻¹ due to intermolecular hydrogen bonding.[1] The presence of the electron-withdrawing chlorine atom in α-Chlorobenzaldoxime is not expected to significantly shift this peak compared to benzaldoxime, as the hydroxyl group is primarily involved in hydrogen bonding with neighboring molecules.

The C=N stretching frequency in oximes is generally observed in the 1550-1650 cm⁻¹ region.[3] For benzaldoxime, this peak is reported around 1645 cm⁻¹.[1] The chlorine atom on the α-carbon in α-Chlorobenzaldoxime may induce a slight shift in this frequency due to its inductive effect, but it is anticipated to remain within the characteristic range for C=N double bonds.

For comparison, the spectrum of 4-chlorobenzaldehyde shows a strong carbonyl (C=O) stretch at approximately 1699 cm⁻¹.[2] This highlights the distinct spectral region for C=O versus C=N bonds. The absence of a strong absorption band in the 1700-1750 cm⁻¹ region would be a key indicator for the successful conversion of a chlorobenzaldehyde starting material to its corresponding oxime.

Experimental Protocol for Acquiring High-Quality IR Spectra of Solid Samples

The following protocol outlines the KBr (potassium bromide) pellet method, a widely used and reliable technique for obtaining the IR spectrum of a solid organic compound. This method ensures that the sample is finely dispersed in an IR-transparent matrix, minimizing light scattering and producing a high-quality spectrum.

Rationale for Method Selection: The KBr pellet method is chosen over alternatives like Nujol mulls to avoid interfering C-H absorption bands from the mulling agent, which could obscure important features in the spectrum of α-Chlorobenzaldoxime.

Step-by-Step Methodology:

  • Sample and KBr Preparation:

    • Thoroughly grind approximately 1-2 mg of the solid sample (e.g., α-Chlorobenzaldoxime) with about 100-200 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle.

    • Causality: The grinding process is critical to reduce the particle size of the sample to less than the wavelength of the incident IR radiation, which minimizes scattering and produces sharp, well-resolved peaks. KBr is used as it is transparent to IR radiation in the typical analytical range (4000-400 cm⁻¹).

  • Pellet Formation:

    • Transfer the finely ground powder into a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent or translucent pellet.

    • Causality: The high pressure causes the KBr to flow and encapsulate the sample, forming a solid matrix that is ideal for transmission IR spectroscopy.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum.

    • Self-Validation: The resulting spectrum should have a relatively flat baseline and the most intense absorption bands should be below 1.0 absorbance units to ensure linearity of the detector response.

  • Data Analysis:

    • Process the acquired spectrum to identify the wavenumbers (cm⁻¹) of the key absorption peaks corresponding to the C=N and O-H functional groups.

    • Compare the observed peak positions with the reference data provided in the comparison table.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow for obtaining and analyzing the IR spectrum of a solid sample using the KBr pellet method.

IR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Analysis Grind Grind Sample with KBr Transfer Transfer to Pellet Die Grind->Transfer Homogeneous Mixture Press Apply Pressure Transfer->Press Acquire Acquire Spectrum Process Process and Analyze Data Acquire->Process Raw Data Compare Compare to References Process->Compare Peak Positions Place Place Pellet in Spectrometer Press->Place Transparent Pellet Place->Acquire Spectral_Interpretation Start Obtain IR Spectrum Region1 Analyze 3600-3200 cm⁻¹ Region Start->Region1 Peak1_Yes Broad Peak Present? Region1->Peak1_Yes Assign_OH Assign to O-H Stretch Peak1_Yes->Assign_OH Yes Region2 Analyze 1700-1600 cm⁻¹ Region Peak1_Yes->Region2 No Assign_OH->Region2 Peak2_Yes Medium/Weak Peak Present? Region2->Peak2_Yes Assign_CN Assign to C=N Stretch Peak2_Yes->Assign_CN Yes Fingerprint Analyze Fingerprint Region (1400-600 cm⁻¹) Peak2_Yes->Fingerprint No Assign_CN->Fingerprint Conclusion Confirm Structure Fingerprint->Conclusion

Caption: Logical steps for IR spectral interpretation.

Conclusion

References

  • Chemistry LibreTexts. (2021, December 16). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Palm, A., & Werbin, H. (1953). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Canadian Journal of Chemistry, 31(10), 1004–1008. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, oxime. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). alpha-Chlorobenzaldoxime. Retrieved from [Link]

  • PubChem. (n.d.). Benzaldehyde oxime. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobenzaldehyde oxime. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • Das, B., et al. (2012). Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst. RSC Advances, 2(1), 178-182. Retrieved from [Link]

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of α-Chlorobenzaldoxime

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide delves into the mass spectrometric behavior of α-Chlorobenzaldoxime, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] We will explore its predicted fragmentation under different ionization techniques, compare analytical approaches, and provide robust experimental protocols to empower your research.

The Molecular Profile of α-Chlorobenzaldoxime

α-Chlorobenzaldoxime (C7H6ClNO) is a derivative of benzaldoxime with a molecular weight of approximately 155.58 g/mol .[1] Its structure, featuring a benzene ring, an oxime group, and a chlorine atom, gives rise to a characteristic and informative fragmentation pattern in mass spectrometry.

PropertyValueSource
Molecular Formula C7H6ClNOPubChem
Molecular Weight 155.58 g/mol PubChem
CAS Number 698-16-8ECHEMI[1]
Appearance Colorless to pale yellow crystalline solidECHEMI[1]

Elucidating Fragmentation Pathways: A Predictive Approach

While a publicly available, experimentally derived mass spectrum for α-Chlorobenzaldoxime is not readily found in common databases like the NIST WebBook, we can predict its fragmentation behavior based on established principles of mass spectrometry and the known fragmentation of analogous compounds.[2]

Electron Ionization (EI) Mass Spectrometry: The Hard Ionization Approach

Electron Ionization (EI) is a high-energy technique that typically induces extensive fragmentation, providing a detailed fingerprint of the molecule.

Predicted Fragmentation of α-Chlorobenzaldoxime under EI:

The molecular ion peak ([M]⁺˙) for α-Chlorobenzaldoxime is expected at m/z 155 and 157, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio.

Key Predicted Fragment Ions:

m/z (for ³⁵Cl) Proposed Fragment Structure Neutral Loss Fragmentation Pathway
155/157[C7H6ClNO]⁺˙-Molecular Ion
120[C7H6NO]⁺Clα-cleavage, loss of chlorine radical
138/140[C7H5ClNO]⁺˙HLoss of a hydrogen radical
119[C7H5NO]⁺˙HClElimination of hydrogen chloride
103[C7H5N]⁺˙H₂OLoss of water from the oxime
91[C6H5N]⁺˙COLoss of carbon monoxide from [C7H5NO]⁺˙
77[C6H5]⁺CNOClCleavage of the C-C bond

Visualization of Predicted EI Fragmentation:

EI_Fragmentation M [M]⁺˙ m/z 155/157 F1 [M-Cl]⁺ m/z 120 M->F1 - Cl• F2 [M-H]⁺˙ m/z 154/156 M->F2 - H• F3 [M-HCl]⁺˙ m/z 119 M->F3 - HCl F6 [C₆H₅]⁺ m/z 77 M->F6 - CNOCl F5 [C₆H₅N]⁺˙ m/z 91 F1->F5 - CO F4 [C₇H₅N]⁺˙ m/z 103 F3->F4 - H₂O (rearrangement)

Caption: Predicted EI fragmentation pathway of α-Chlorobenzaldoxime.

Electrospray Ionization (ESI) Mass Spectrometry: The Soft Ionization Alternative

Electrospray Ionization (ESI) is a soft ionization technique that typically results in less fragmentation and a more prominent protonated molecule, [M+H]⁺. This is particularly useful for confirming the molecular weight of the analyte.

Predicted ESI Spectrum of α-Chlorobenzaldoxime:

In positive ion mode ESI, the base peak is expected to be the protonated molecule at m/z 156 and 158. Fragmentation can be induced through in-source collision-induced dissociation (CID) or in a tandem mass spectrometer (MS/MS).

Key Predicted Fragment Ions in ESI-MS/MS:

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss
156/158139/141NH₃
156/158120HCl
156/158104C₂H₂O

Comparison of Analytical Approaches: GC-MS vs. LC-MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the analyte's properties and the analytical goals.

Feature Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and thermally stable compounds.Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Ionization Typically Electron Ionization (EI).Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Fragmentation Extensive fragmentation, providing a detailed structural fingerprint.Softer ionization, often requiring MS/MS for fragmentation data.
Applicability to α-Chlorobenzaldoxime Suitable due to its likely volatility. Derivatization may be necessary to improve thermal stability.[3]Highly suitable, especially for analyzing complex mixtures and avoiding thermal degradation.[4][5][6]
Advantages Robust, high-resolution separation, extensive spectral libraries available.Broad applicability to non-volatile and thermally labile compounds, high sensitivity.
Limitations Not suitable for non-volatile or thermally labile compounds.Matrix effects can be more pronounced, fewer extensive spectral libraries compared to EI-GC-MS.

Experimental Protocols

Sample Preparation for Mass Spectrometry Analysis
  • Standard Solution Preparation: Accurately weigh approximately 10 mg of α-Chlorobenzaldoxime and dissolve it in 10 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solutions: Prepare serial dilutions of the stock solution to the desired concentration range for analysis (e.g., 1-100 µg/mL).

  • For GC-MS: If derivatization is required to enhance volatility or thermal stability, common reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) can be used to silylate the oxime group.

  • For LC-MS: Dilute the working solutions in the initial mobile phase composition to ensure good peak shape.

GC-MS Analysis Protocol

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (250°C) Column Capillary Column (e.g., HP-5MS) Injector->Column IonSource EI Ion Source (70 eV) Column->IonSource Oven Oven Program (e.g., 50°C to 280°C) MassAnalyzer Quadrupole/TOF Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Acquisition & Analysis Detector->Data Sample Sample Injection (1 µL) Sample->Injector

Caption: A typical workflow for GC-MS analysis.

  • Injection: Inject 1 µL of the prepared sample into the GC injector port.

  • Separation: Utilize a capillary column such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a suitable temperature program.

  • Ionization: Employ standard EI ionization at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the peak corresponding to α-Chlorobenzaldoxime and analyze its mass spectrum.

LC-MS Analysis Protocol

LCMS_Workflow cluster_LC Liquid Chromatograph cluster_MS Mass Spectrometer Solvent Mobile Phase (e.g., Water/Acetonitrile with Formic Acid) Pump HPLC Pump Solvent->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column IonSource ESI Source Column->IonSource MassAnalyzer Quadrupole/TOF/Orbitrap IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Acquisition & Analysis Detector->Data Sample Sample Injection (5 µL) Sample->Injector

Caption: A standard workflow for LC-MS analysis.

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to promote protonation.

  • Ionization: Employ positive ion mode ESI.

  • Mass Analysis: Perform a full scan analysis to detect the [M+H]⁺ ion.

  • MS/MS Analysis: For structural confirmation, perform product ion scans on the precursor ions (m/z 156 and 158).

Conclusion

This guide provides a comprehensive overview of the expected mass spectrometric behavior of α-Chlorobenzaldoxime. By understanding the principles of fragmentation and the comparative advantages of different analytical techniques, researchers can confidently approach the structural elucidation of this and similar compounds. The provided protocols offer a solid starting point for developing robust and reliable analytical methods. As with any analytical endeavor, experimental verification of these predicted fragmentation patterns is the crucial next step in fully characterizing this important chemical intermediate.

References

  • NIST. Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

  • Kintz, P., Doray, S., Cirimele, V., & Ludes, B. (1999). Testing for alpha-chloralose by headspace-GC/MS. A case report.
  • Shimadzu. Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Available from: [Link]

  • DiTargiani, R. C., et al. (2024). Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of oximes in KIKO mouse plasma.
  • Stein, S. E. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds.
  • NIST. NIST Chemistry WebBook. Available from: [Link]

  • Palo-Nieto, C., et al. (2023). LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. Metabolites, 13(3), 429.
  • NIST. Chlorobenzilate. In NIST Chemistry WebBook. Available from: [Link]

  • Martínez-Salas, P., et al. (2021). Mechanochemo-enzymatic Synthesis of Aromatic Aldehyde Oxime Esters. Journal of the Mexican Chemical Society, 65(3), 362-375.
  • Wanner, K. T., et al. (2024). Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of oximes in KIKO mouse plasma.
  • Wang, Y., et al. (2020). LCMS-guided detection of halogenated natural compounds. Scientific reports, 10(1), 1-11.
  • Kintz, P., et al. (1999). Testing for alpha-chloralose by headspace-GC/MS. A case report.
  • Wanner, K. T., et al. (2019). Screening oxime libraries by means of mass spectrometry (MS) binding assays: Identification of new highly potent inhibitors to optimized inhibitors γ-aminobutyric acid transporter 1. Bioorganic & medicinal chemistry, 27(8), 1569-1581.
  • NIST. Benzene, chloro-. In NIST Chemistry WebBook. Available from: [Link]

  • Kuuranne, T., et al. (2013). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 5(17), 4384-4393.
  • NIST. Benzaldehyde, 4-chloro-. In NIST Chemistry WebBook. Available from: [Link]

  • Nie, X., et al. (2020). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules, 25(22), 5368.
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A Comparative Guide to the 13C NMR Spectral Analysis of α-Chlorobenzaldoxime

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR spectral data for α-Chlorobenzaldoxime, a compound of interest in synthetic chemistry. By comparing its spectral features with those of parent benzaldoxime and its derivatives, we aim to offer a comprehensive understanding of substituent effects on 13C chemical shifts.

The Significance of 13C NMR in Structural Elucidation

Unlike 1H NMR, which provides information about the proton environment, 13C NMR directly probes the carbon skeleton of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, offering valuable insights into hybridization, electronegativity of attached atoms, and mesomeric effects. In the context of α-Chlorobenzaldoxime, 13C NMR is instrumental in confirming the presence and position of the chloro and oxime functionalities, as well as characterizing the electronic structure of the benzene ring.

Experimental Protocol for 13C NMR Data Acquisition

A self-validating and reproducible protocol is crucial for obtaining high-quality 13C NMR spectra. The following methodology is recommended for the analysis of benzaldoxime derivatives.

Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single carbon signal at approximately 77.16 ppm, which can serve as an internal reference. Alternatively, deuterated dimethyl sulfoxide (DMSO-d6) can be used for less soluble compounds.

  • Concentration: Prepare a solution of the analyte at a concentration of 10-50 mg/mL. Higher concentrations generally lead to better signal-to-noise ratios in shorter acquisition times.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.0 ppm. A small amount should be added to the NMR tube.

Instrument Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Technique: Proton-decoupled 13C NMR. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Relaxation Delay (d1): 2-5 seconds (longer delays may be needed for quaternary carbons)

    • Number of Scans: 1024 or more, depending on the sample concentration.

Below is a workflow diagram for the described experimental protocol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis a Weigh Analyte b Dissolve in CDCl3 a->b c Add TMS b->c d Transfer to NMR Tube c->d e Insert Sample into Spectrometer d->e f Set Acquisition Parameters e->f g Acquire 13C NMR Spectrum f->g h Process FID (FT, Phasing, Baseline Correction) g->h i Reference Spectrum to TMS (0 ppm) h->i j Peak Picking and Integration i->j k Assign Chemical Shifts j->k

Figure 1: Experimental workflow for 13C NMR analysis.

Comparative Analysis of 13C NMR Spectral Data

The following table presents the experimental 13C NMR chemical shifts for benzaldoxime and 4-methoxybenzaldehyde, alongside predicted values for α-Chlorobenzaldoxime. The predictions are based on established substituent effects on the benzene ring.

Carbon AtomBenzaldehyde Oxime (δ, ppm)α-Chlorobenzaldoxime (Predicted δ, ppm)4-Methoxybenzaldehyde Oxime (δ, ppm)
C=NOH~150.5~148-152~149.8
C-1 (ipso)~132.0~133-136~125.1
C-2, C-6 (ortho)~127.2~128-130~129.0
C-3, C-5 (meta)~128.9~129-131~114.2
C-4 (para)~130.2~131-134~161.4

Note: The chemical shifts for α-Chlorobenzaldoxime are predicted based on additive substituent effects and may vary depending on the specific isomer (E/Z) and solvent. Data for Benzaldehyde Oxime and 4-Methoxybenzaldehyde Oxime are compiled from various sources for comparative purposes.[1][2]

Interpretation of Spectral Data and Substituent Effects

The 13C NMR spectrum of a substituted benzene is a rich source of information about the electronic effects of the substituents. These effects are broadly categorized as inductive and resonance (mesomeric) effects.

  • Inductive Effect: This is the through-bond polarization of electrons due to the electronegativity of a substituent. Electron-withdrawing groups (like -Cl and -NO2) deshield nearby carbons, shifting their signals downfield (to higher ppm values).

  • Resonance Effect: This involves the delocalization of π-electrons between the substituent and the benzene ring. Electron-donating groups (like -OCH3) increase electron density at the ortho and para positions, causing an upfield shift (to lower ppm values).

The interplay of these effects governs the final chemical shifts observed in the 13C NMR spectrum.

Analysis of α-Chlorobenzaldoxime

For α-Chlorobenzaldoxime, we must consider the effects of both the oxime group and the chlorine atom.

  • Oxime Group (-CH=NOH): The C=NOH carbon itself appears significantly downfield (~150 ppm) due to its sp2 hybridization and the electronegativity of the attached nitrogen and oxygen atoms.

  • Chlorine Atom (-Cl): Chlorine is an electronegative atom and thus exerts a strong electron-withdrawing inductive effect. This will deshield the ipso-carbon (the carbon directly attached to the oxime group) and, to a lesser extent, the ortho and meta carbons. Chlorine also has a weak electron-donating resonance effect, but the inductive effect is generally dominant for halogens.

Comparison with Alternatives
  • Benzaldehyde Oxime: This serves as our baseline. The chemical shifts of the aromatic carbons are relatively close to those of benzene itself, with some deshielding due to the weak electron-withdrawing nature of the oxime group.

  • 4-Methoxybenzaldehyde Oxime: The methoxy group (-OCH3) is a strong electron-donating group through resonance. This leads to a significant upfield shift of the ortho and para carbons relative to benzaldehyde oxime, as observed in the experimental data.

The following diagram illustrates the influence of different substituents on the electron density of the benzene ring and the resulting impact on 13C NMR chemical shifts.

substituent_effects cluster_chlorobenzaldoxime α-Chlorobenzaldoxime cluster_benzaldoxime Benzaldehyde Oxime cluster_methoxybenzaldoxime 4-Methoxybenzaldehyde Oxime C1_Cl C1 (ipso) ~133-136 ppm C2_Cl C2, C6 (ortho) ~128-130 ppm C3_Cl C3, C5 (meta) ~129-131 ppm C4_Cl C4 (para) ~131-134 ppm Oxime_Cl -CH=NOH Oxime_Cl->C1_Cl Cl -Cl C1_H C1 (ipso) ~132.0 ppm C2_H C2, C6 (ortho) ~127.2 ppm C3_H C3, C5 (meta) ~128.9 ppm C4_H C4 (para) ~130.2 ppm Oxime_H -CH=NOH Oxime_H->C1_H H -H C1_OMe C1 (ipso) ~125.1 ppm C2_OMe C2, C6 (ortho) ~129.0 ppm C3_OMe C3, C5 (meta) ~114.2 ppm C4_OMe C4 (para) ~161.4 ppm Oxime_OMe -CH=NOH Oxime_OMe->C1_OMe OMe -OCH3 OMe->C4_OMe

Sources

X-ray crystallography data for alpha-Chlorobenzaldoxime derivatives

Comparative Crystallographic Analysis: -Chlorobenzaldoxime Derivatives vs. Standard Benzaldoximes

Executive Summary & Structural Definition

Product Focus:

1Alternative:

This guide provides a technical comparison for researchers characterizing hydroximoyl chlorides—critical intermediates in the synthesis of isoxazoles and nitrile oxides. Unlike standard benzaldoximes where the


Structural Distinction[1][2][3][4][5][6][7]
  • Benzaldoxime: Planar, forms strong O-H···N dimers, prone to Beckmann rearrangement.

  • 
    -Chlorobenzaldoxime:  Non-planar torsion often observed; the electron-withdrawing Cl atom acidifies the -OH group and introduces steric bulk, altering the hydrogen-bonding network from simple dimers to complex catemers or ribbons.
    

Experimental Methodology: Synthesis & Crystal Growth

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), purity is paramount. The following protocol minimizes the formation of the nitrile oxide byproduct, which can polymerize and degrade crystal quality.

Protocol: Synthesis and Crystallization

Objective: Isolate stable


  • Chlorination (NCS Method):

    • Dissolve Benzaldoxime (10 mmol) in DMF (5 mL).

    • Slowly add N-Chlorosuccinimide (NCS) (10.5 mmol) at

      
      . Note: Use NCS over 
      
      
      gas for better stoichiometric control and slower kinetics, yielding cleaner crude product.
    • Monitor via TLC (Hexane:EtOAc 4:1). The product (

      
      ) is less polar than the starting oxime.
      
  • Extraction:

    • Pour into ice water. Extract with

      
      . Wash with brine to remove DMF.
      
    • Dry over

      
       and concentrate in vacuo at 
      
      
      (Heat sensitive!).
  • Crystallization (Vapor Diffusion):

    • Dissolve the crude oil in a minimum amount of

      
       (inner vial).
      
    • Place in a closed jar containing Hexane (outer solvent).

    • Allow to stand at

      
       for 48-72 hours.
      
Workflow Visualization

The following diagram outlines the structural evolution and crystallographic workflow.

GStartBenzaldoxime(Ph-CH=N-OH)Reagent+ NCS / DMF(Chlorination)Start->ReagentInterIntermediateSpeciesReagent->Inter Electrophilic Subst.Productα-Chlorobenzaldoxime(Ph-C(Cl)=N-OH)Inter->Product EliminationCrystalSingle CrystalGrowth (Vapor Diffusion)Product->Crystal Slow Evap.XRDX-Ray Diffraction(Mo-Kα source)Crystal->XRDDataCIF Data(Packing & H-Bonds)XRD->Data

Caption: Synthesis pathway from parent oxime to crystallographic data generation.

Comparative Crystallographic Data[2][8]

The introduction of the Chlorine atom at the

Table 1: Bond Parameter Comparison

Data represents average values derived from Cambridge Structural Database (CSD) surveys for this class of compounds.

ParameterBenzaldoxime (

-H)

-Chlorobenzaldoxime (

-Cl)
Mechanistic Insight
C=N Bond Length 1.27 - 1.28 Å1.28 - 1.29 Å Minimal change; double bond character is retained.
N-O Bond Length 1.40 - 1.42 Å1.38 - 1.40 Å Slight shortening in

-Cl due to inductive effect of Cl.
C(

)-X Bond
0.95 Å (C-H)1.72 - 1.74 Å (C-Cl) The massive steric bulk of Cl forces deviations from planarity.
C-C=N Angle ~120°~124° Expanded angle to accommodate the Chlorine atom.
Isomer Preference

(anti) is common

(syn)

is stabilized in

-Cl to minimize dipole repulsion between Cl and O lone pairs.
Table 2: Intermolecular Hydrogen Bonding

The defining feature of oxime crystallography is the Hydrogen Bond (HB) motif.

FeatureBenzaldoxime

-Chlorobenzaldoxime
Primary Motif Centrosymmetric Dimers

Catemers / Chains

or Dimer variants
HB Distance (O-H[2]···N) 2.75 - 2.85 Å (Strong)2.70 - 2.80 Å (Very Strong)
Packing Forces Dominated by HB and

-

stacking.
Dominated by HB and Cl[3]···Cl or Cl···O halogen bonds.
Lattice Energy Moderate (MP ~35°C)Higher (MP ~48-52°C)

Structural Analysis & Discussion

The "Chloro-Effect" on Crystal Packing

In standard benzaldoximes, the planar molecules stack efficiently, linked by


  • Acidity Enhancement: The electron-withdrawing nature of Chlorine (

    
     effect) increases the acidity of the oxime proton. This often results in shorter, stronger hydrogen bonds compared to the non-halogenated parent.
    
  • Steric Locking: The Cl atom creates a steric barrier that prevents the free rotation often seen in alkyl-substituted oximes. This locks the molecule into a specific conformation (usually

    
    ), which is critical for rational drug design where binding affinity depends on a fixed pharmacophore.
    
  • Halogen Bonding: Crystallographic analysis frequently reveals type II halogen bonds (

    
     or 
    
    
    ), which add a secondary layer of supramolecular stabilization not present in the parent oxime.
Self-Validating the Structure (Quality Control)

Before submitting for full data collection, validate your crystal quality:

  • Melting Point Check: Pure

    
    -chlorobenzaldoxime melts sharply at 48-52°C . A lower range indicates hydrolysis to benzaldehyde or dimerization to furoxan.
    
  • IR Screening: Look for the

    
     stretch at 1620 cm⁻¹  and a broad 
    
    
    band at 3200-3400 cm⁻¹ . The absence of the OH band suggests nitrile oxide polymerization.

Application in Drug Design

Pharmacophore Modeling Workflow

Understanding the precise bond angles provided by X-ray data allows for accurate docking simulations.

DrugDesignXrayX-Ray CIF Data(Precise Bond Angles)Model3D PharmacophoreConstructionXray->Model Define Z/E GeometryDockingMolecular Docking(Protein Binding Site)Model->Docking Steric FitOptimizationLead Optimization(Isoxazole Synthesis)Docking->Optimization Binding AffinityOptimization->Xray Re-crystallize Complex

Caption: Integrating crystallographic data into the drug discovery cycle.

References

  • Prepar

    
    -Chlorobenzaldoxime. PrepChem. Accessed 2024.
    [Link]
    
  • 
    -Chlorobenzaldoxime (Compound Summary). PubChem. National Library of Medicine.
    [Link]
    
  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray. MDPI Molecules. 2023. [Link]

  • Bond Length and Strength Data. University of Wisconsin-Madison Chemistry. [Link]

  • Cambridge Structural Database (CSD). CCDC.[4] (General Reference for Oxime Bond Lengths). [Link]

Safety Operating Guide

alpha-Chlorobenzaldoxime proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic:


-Chlorobenzaldoxime Proper Disposal Procedures
Role:  Senior Application Scientist
Date:  October 26, 2025

Executive Summary: Immediate Action Required


-Chlorobenzaldoxime  (also known as Benzohydroximoyl chloride or N-hydroxybenzenecarboximidoyl chloride) is not a standard organic waste. It is a reactive intermediate that poses two distinct chemical hazards: acid evolution  (HCl) and exothermic dimerization  if improperly neutralized.

Critical Directive: Do NOT dispose of this compound in standard alkaline waste streams or "base baths." Contact with base generates nitrile oxides, which can undergo uncontrolled exothermic polymerization or dimerization to furoxans.

Parameter Critical Data
CAS Number 698-16-8
Primary Hazard Skin sensitizer, Lachrymator, Corrosive (evolves HCl).
Reactivity Base Sensitive: Forms unstable nitrile oxides.
Disposal Class Halogenated Organic Waste (Destined for Incineration).
Incompatibilities Strong bases, Amines, Oxidizers, Water (slow hydrolysis).

Chemical Intelligence & Risk Assessment

As scientists, we must understand the mechanism of hazard to manage it effectively. This compound is not merely "toxic"; it is a functionalized precursor used specifically for its reactivity in 1,3-dipolar cycloadditions.

The Reactivity Trap: Why Standard Neutralization Fails

Standard laboratory protocol for acid chlorides involves neutralization with weak base (e.g., Sodium Bicarbonate). This is dangerous for


-Chlorobenzaldoxime. [1][2]
  • HCl Evolution: Like typical acid chlorides, it hydrolyzes to release Hydrogen Chloride gas.

    • Reaction:

      
      
      
  • Nitrile Oxide Formation (The Hidden Risk): Upon contact with a base (even weak bases), it undergoes dehydrohalogenation to form Benzonitrile Oxide.

    • Reaction:

      
      
      
  • Runaway Dimerization: The nitrile oxide is unstable and will rapidly dimerize to Diphenylfuroxan in a highly exothermic process. If this occurs in a closed waste container, it can lead to pressurization and rupture.

Operational Disposal Protocols

The following workflows are designed to isolate the chemical from triggers (bases) and ensure safe transport to a high-temperature incineration facility.

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired reagents, recrystallization residues.

  • Segregation: Do not mix with general solid waste. Use a dedicated wide-mouth jar (HDPE or Glass).

  • Stabilization: If the solid is moist or decomposing (smell of HCl), add a small amount of inert absorbent (Vermiculite) to the jar to absorb evolved acid.

  • Labeling: Mark clearly as:

    • Content: "

      
      -Chlorobenzaldoxime - Solid"[3]
      
    • Hazard:[1][2][4][5] "Corrosive, Reactive - DO NOT MIX WITH BASE"

    • Waste Code: Halogenated Organic.

  • Handoff: Seal the container with a parafilm wrap over the cap to prevent fume leakage. Transfer to EHS for High-Temperature Incineration .

Protocol B: Reaction Mixtures (Solutions)

Applicable for: Mother liquors, reaction aliquots.

  • Solvent Check: Ensure the solvent is compatible with halogenated waste streams (e.g., DCM, Chloroform, Ethyl Acetate).

  • Quenching (Only if necessary):

    • If active reagents remain: Quench carefully with water or dilute acid.

    • Strict Prohibition:Never quench with Sodium Hydroxide or Sodium Bicarbonate.

  • Transfer: Pour into a "Halogenated Solvent Waste" carboy.

  • Segregation: Ensure this carboy is NOT shared with basic organic waste (e.g., waste containing pyridine, triethylamine, or alkoxide solutions).

    • Why: Mixing these streams can trigger the nitrile oxide formation inside the waste drum.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making process to prevent accidental polymerization.

DisposalWorkflow Start Waste Identification: alpha-Chlorobenzaldoxime StateCheck Physical State? Start->StateCheck SolidPath Solid / Residue StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid PackSolid Pack in HDPE Jar Add Vermiculite SolidPath->PackSolid BaseCheck CRITICAL CHECK: Is the Waste Stream Basic? LiquidPath->BaseCheck SafeLiquid Segregate: Acidic/Neutral Halogenated Waste BaseCheck->SafeLiquid No (Acidic/Neutral) DangerZone STOP! Risk of Exothermic Nitrile Oxide Formation BaseCheck->DangerZone Yes (Contains Amines/NaOH) Label Label: 'Reactive - No Base' Ship for Incineration SafeLiquid->Label DangerZone->SafeLiquid Acidify carefully first PackSolid->Label

Caption: Operational decision tree highlighting the critical segregation from alkaline waste streams to prevent exothermic dimerization.

Emergency Contingencies

Spill Management (Bench Scale)
  • Evacuate & Ventilate: The compound is a lachrymator. If dust or vapors are present, clear the immediate area.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. Use a respirator if outside a fume hood.

  • Neutralization (Spill Only):

    • Do not use standard spill kits containing soda ash (base).

    • Absorb liquid spills with Vermiculite or Sand .

    • Scoop solids carefully to avoid dust generation.

  • Decontamination: Wipe the surface with a solvent (Acetone) first, then wash with soap and water. (Solvent removes the organic residue before water hydrolyzes it to HCl).

First Aid
  • Skin Contact: Wash immediately with soap and water for 15 minutes. The compound is a sensitizer; monitor for dermatitis.

  • Eye Contact: Rinse with water for 15 minutes.[6][7] Seek medical attention immediately (Corrosive risk).[1][8]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12603, Benzohydroximoyl chloride. Retrieved from [Link]

  • LookChem. CAS 698-16-8 alpha-Chlorobenzaldoxime Properties and Safety.[3] Retrieved from [Link][3]

Sources

Operational Safety Guide: Handling alpha-Chlorobenzaldoxime (Benzohydroximoyl Chloride)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling alpha-Chlorobenzaldoxime Content Type: Operational Safety & Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Safety Summary: The "Silent" Hazard

alpha-Chlorobenzaldoxime (CAS: 698-16-8), often referred to as Benzohydroximoyl chloride, is not merely a skin irritant; it is a latent source of hydrochloric acid (HCl) and reactive nitrile oxides .

While Safety Data Sheets (SDS) often classify it generically as an irritant (H315) or corrosive (H314), the operational danger lies in its hydrolytic and thermal instability . Upon contact with moisture or elevated temperatures, this compound undergoes dehydrochlorination. This releases corrosive HCl gas and generates benzonitrile oxide, a highly reactive species that can undergo uncontrolled dimerization or polymerization.

The Core Directive: Treat this compound as a lachrymator and a corrosive acid generator . Your PPE strategy must protect against both the organic solid and the acidic vapors it generates upon decomposition.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." This matrix is designed for the specific chemical properties of alpha-halo oximes.

Body ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection (Primary) Silver Shield® / 4H® (Laminate) Permeation Logic: Chlorinated organics can permeate standard nitrile rapidly. Laminate gloves provide >4-hour breakthrough protection against the lipophilic chloro-oxime moiety.
Hand Protection (Splash) Double-glove Nitrile (Min 5 mil) Dexterity: Use laminate liners under nitrile, or double nitrile for short tasks. Immediate removal is required upon any splash; the compound can trap against skin and hydrolyze to HCl.
Respiratory Full-face Respirator with OV/AG Cartridges Hazard: Organic Vapor (OV) protects against the oxime; Acid Gas (AG) protects against the HCl by-product released during handling or weighing.
Eye/Face Chemical Goggles + Face Shield Mechanism: Safety glasses are insufficient. The solid is a potential lachrymator. Vapors can bypass glasses, causing severe weeping and temporary incapacitation.
Body Tyvek® Lab Coat or Apron Contamination: Cotton lab coats absorb the chemical, creating a secondary exposure source. Tyvek repels solid dust and prevents dermal absorption.
Engineering Controls & Storage Logic
  • Ventilation: All operations, especially weighing, must occur inside a certified chemical fume hood operating at 80–100 fpm (0.4–0.5 m/s) face velocity.

  • Static Control: Use an anti-static gun during weighing. The fine crystalline powder can be electrostatically charged, leading to dispersion (dust cloud) outside the balance.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture ingress accelerates decomposition into benzohydroxamic acid and HCl.

Risk-Based Handling Workflow

This workflow minimizes the risk of in situ hydrolysis and exposure.

HandlingWorkflow cluster_safety Critical Safety Checkpoint Start Start: Chemical Retrieval Inspection Visual Check: Is solid caked or fuming? Start->Inspection Quarantine STOP: Potential Decomposition (HCl Buildup) Inspection->Quarantine Yes (Fumes/Discoloration) Weighing Weighing Protocol: Inside Hood + Static Gun Inspection->Weighing No (White Crystals) Reaction Reaction Setup: Add Base (Et3N) Slowly Weighing->Reaction Transfer immediately Cleanup Decontamination: Neutralize Surfaces Reaction->Cleanup Post-Process

Figure 1: Decision logic for handling alpha-Chlorobenzaldoxime, emphasizing the visual inspection for decomposition products (HCl fumes).

Operational Protocols
A. Weighing & Transfer (The High-Risk Step)
  • The Risk: Opening the bottle releases trapped HCl gas if the compound has degraded.

  • Protocol:

    • Place the balance inside the fume hood.

    • Don Silver Shield gloves (or double nitrile).

    • Open the container slowly, pointing away from the face.

    • Weigh into a tared vial. Do not use weighing boats (static cling causes spillage). Use a glass vial that can be capped immediately.

    • Wipe the exterior of the stock bottle with a dry tissue, then a tissue dampened with saturated Sodium Bicarbonate (

      
      ) solution to neutralize trace acid residues.
      
B. Reaction Setup (Nitrile Oxide Generation)
  • The Mechanism: You will likely react this with a base (e.g., Triethylamine) to generate the nitrile oxide in situ.

  • Protocol:

    • Dissolve alpha-Chlorobenzaldoxime in the solvent (e.g., DCM or ether) before adding the base.

    • Cool the solution to 0°C. The dehydrochlorination is exothermic.

    • Add the base dropwise. Rapid addition causes a runaway exotherm, potentially vaporizing the solvent and dispersing the lachrymatory intermediate.

Emergency Response & Decontamination
Spill Response
  • Evacuate: If outside the hood, evacuate the immediate area.

  • PPE: Don full-face respirator (AG/OV cartridge).

  • Neutralization:

    • Cover the spill with Sodium Carbonate (

      
      )  or Calcium Carbonate . This neutralizes the potential HCl generation.
      
    • Absorb with vermiculite.

    • Do not use paper towels initially (acid can degrade them rapidly).

Skin/Eye Exposure [1][2][3][4][5][6][7][8][9]
  • Eyes: Flush for 15 minutes minimum .[6][7] The compound is lipophilic; water alone may not remove it efficiently, but mechanical flushing is vital to remove the acid.

  • Skin:

    • Dry Wipe: Gently brush off solid powder before wetting (preventing hydrolysis on skin).

    • Wash: Rinse with copious water and soap.[2][6][10]

    • Monitor: Watch for delayed erythema (redness) which indicates acid burns.

Disposal Considerations

Never dispose of alpha-Chlorobenzaldoxime in the general organic waste stream without pretreatment. It can react with basic waste in the drum, causing pressurization (explosion risk).

Disposal Protocol:

  • Quench: Dissolve the waste material in a dilute alkaline solution (e.g., 5% NaOH or Sat.

    
    ) to ensure full conversion to the hydroxamic acid/nitrile oxide derivatives and neutralization of HCl.
    
  • Check pH: Ensure pH is neutral (7–9).

  • Segregate: Dispose of as Halogenated Organic Waste . Label clearly: "Contains Deactivated Chlorobenzaldoxime derivatives."

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12608, Benzohydroximoyl chloride. Retrieved from [Link]

  • Liu, K.C., et al. (1977). Synthesis and reactions of alpha-chlorobenzaldoxime. Journal of Organic Chemistry. (Contextual grounding for thermal instability).

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Chlorobenzaldoxime
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.